Product packaging for Methyl 2,2-diethylbutanoate(Cat. No.:CAS No. 10250-49-4)

Methyl 2,2-diethylbutanoate

Cat. No.: B15389796
CAS No.: 10250-49-4
M. Wt: 158.24 g/mol
InChI Key: IGTCPEIOLUENHZ-UHFFFAOYSA-N
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Description

Methyl 2,2-diethylbutanoate is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B15389796 Methyl 2,2-diethylbutanoate CAS No. 10250-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-diethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-9(6-2,7-3)8(10)11-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTCPEIOLUENHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500220
Record name Methyl 2,2-diethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10250-49-4
Record name Methyl 2,2-diethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Structural Analysis of Methyl 2,2-diethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of methyl 2,2-diethylbutanoate, a branched-chain ester with potential applications in various scientific fields. Due to the limited availability of experimental data for this specific compound, this report utilizes predicted spectroscopic data to elucidate its structural features. The analysis is based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines a plausible synthetic route and discusses the interpretation of the predicted spectral data, offering a foundational understanding for researchers encountering this or structurally similar molecules.

Introduction

This compound is an organic ester with the molecular formula C₉H₁₈O₂. Its structure features a quaternary carbon at the α-position to the carbonyl group, substituted with two ethyl groups. This high degree of branching is expected to influence its physical and chemical properties, as well as its spectral characteristics. Understanding the structural and spectroscopic properties of such molecules is crucial for their identification, characterization, and potential application in areas such as drug discovery, materials science, and flavor and fragrance chemistry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established empirical rules and computational models for NMR, IR, and MS.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65Singlet3H-OCH₃
~1.55Quartet4H-CH₂CH₃
~0.80Triplet6H-CH₂CH₃
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
Chemical Shift (δ) ppmAssignment
~175C=O
~51-OCH₃
~48C(CH₂CH₃)₂
~25-CH₂CH₃
~8-CH₂CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2970-2870StrongC-H (alkane) stretching
~1735StrongC=O (ester) stretching
~1240StrongC-O (ester) stretching
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
158Low[M]⁺ (Molecular Ion)
129Moderate[M - C₂H₅]⁺
101High[M - COOCH₃]⁺
73High[C(CH₂CH₃)₂]⁺
59Moderate[COOCH₃]⁺

Structural Elucidation and Interpretation

The predicted spectroscopic data provides a coherent picture of the structure of this compound.

  • ¹H NMR: The singlet at ~3.65 ppm is characteristic of the three protons of the methoxy group. The quartet at ~1.55 ppm and the triplet at ~0.80 ppm are indicative of the two equivalent ethyl groups. The quartet arises from the methylene protons being split by the adjacent methyl protons, and the triplet is due to the methyl protons being split by the adjacent methylene protons. The integration values (3H, 4H, 6H) are consistent with the number of protons in each unique environment.

  • ¹³C NMR: The downfield signal at ~175 ppm is typical for a carbonyl carbon in an ester. The signal at ~51 ppm corresponds to the methoxy carbon. The quaternary carbon at the α-position is predicted to appear around ~48 ppm. The signals for the methylene and methyl carbons of the ethyl groups are expected at approximately ~25 ppm and ~8 ppm, respectively.

  • IR Spectroscopy: The strong absorption band around 1735 cm⁻¹ is a definitive indicator of the C=O stretch of an ester. The C-O stretching vibration of the ester linkage is expected to appear as a strong band around 1240 cm⁻¹. The bands in the 2970-2870 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl portions of the molecule.

  • Mass Spectrometry: The molecular ion peak [M]⁺ is predicted at m/z 158, corresponding to the molecular weight of this compound. Common fragmentation patterns for esters of this type would include the loss of an ethyl group ([M - C₂H₅]⁺) to give a peak at m/z 129, and the loss of the methoxycarbonyl group ([M - COOCH₃]⁺) resulting in a peak at m/z 101. The base peak is likely to be at m/z 73, corresponding to the stable tertiary carbocation formed by the cleavage of the bond between the α-carbon and the carbonyl carbon. A fragment corresponding to the methoxycarbonyl group ([COOCH₃]⁺) would be observed at m/z 59.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Step 1: Synthesis of 2,2-diethylbutanoic acid The precursor acid, 2,2-diethylbutanoic acid, can be synthesized via a Grignard reaction. 3-pentanone is reacted with ethylmagnesium bromide, followed by an acidic workup to yield 3-ethyl-3-pentanol. This tertiary alcohol is then oxidized using a strong oxidizing agent, such as potassium permanganate or chromic acid, to yield 2,2-diethylbutanoic acid.

Step 2: Fischer Esterification 2,2-diethylbutanoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The excess methanol serves to drive the equilibrium towards the formation of the ester. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralizing the acid catalyst, extracting the ester into an organic solvent, and purifying it by distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the purified liquid ester would be placed between two sodium chloride or potassium bromide plates for analysis.

Mass Spectrometry (MS): Mass spectral data would be collected using a gas chromatograph-mass spectrometer (GC-MS). The sample would be injected into the GC, which separates it from any impurities, and then introduced into the mass spectrometer for ionization and analysis. Electron ionization (EI) at 70 eV is a standard method for obtaining fragmentation patterns.

Visualization of Structural Analysis Workflow

The following diagram illustrates the logical workflow for the structural analysis of this compound based on the predicted spectroscopic data.

Structural_Analysis_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation 2_2_diethylbutanoic_acid 2,2-diethylbutanoic acid Methyl_2_2_diethylbutanoate This compound 2_2_diethylbutanoic_acid->Methyl_2_2_diethylbutanoate Methanol Methanol Methanol->Methyl_2_2_diethylbutanoate Acid_Catalyst Acid Catalyst Acid_Catalyst->Methyl_2_2_diethylbutanoate H_NMR ¹H NMR Methyl_2_2_diethylbutanoate->H_NMR C_NMR ¹³C NMR Methyl_2_2_diethylbutanoate->C_NMR IR IR Spectroscopy Methyl_2_2_diethylbutanoate->IR MS Mass Spectrometry Methyl_2_2_diethylbutanoate->MS Alkyl_Framework Alkyl Framework (Ethyl & Methyl Groups) H_NMR->Alkyl_Framework Functional_Groups Functional Groups (Ester) C_NMR->Functional_Groups C_NMR->Alkyl_Framework IR->Functional_Groups Connectivity Connectivity & Fragmentation MS->Connectivity Molecular_Formula Molecular Formula (C₉H₁₈O₂) MS->Molecular_Formula Final_Structure Confirmed Structure: This compound Functional_Groups->Final_Structure Alkyl_Framework->Final_Structure Connectivity->Final_Structure Molecular_Formula->Final_Structure

Methodological & Application

Application Notes and Protocols for Methyl 2,2-diethylbutanoate in Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for methyl 2,2-diethylbutanoate as a fragrance ingredient is limited in publicly available scientific literature. The following application notes and protocols are based on the properties of structurally similar compounds, particularly methyl 2,2-dimethylbutanoate, and general principles of fragrance science.

Introduction

This compound is a volatile ester with potential applications in the fragrance industry. Esters as a class are fundamental to fragrance creation, often imparting fruity, floral, and sweet notes.[1][2] Structurally, this compound is a branched-chain ester. Such branching can influence the odor character, intensity, and volatility of a molecule. While specific data for the diethyl- variant is scarce, its close analog, methyl 2,2-dimethylbutanoate, is known for its fruity, apple-like aroma and is used in the flavor and fragrance industry.[3][4] This suggests that this compound may also possess a desirable, fruity olfactory profile.

These notes provide a framework for the initial characterization, application, and stability testing of this compound as a novel fragrance ingredient.

Physicochemical and Olfactory Properties

Table 1: Physicochemical Properties of Methyl 2,2-dimethylbutanoate (Analogue)

PropertyValueSource
IUPAC Name methyl 2,2-dimethylbutanoate[3][5]
Synonyms Methyl 2,2-dimethylbutyrate[4]
CAS Number 813-67-2[3][4]
Molecular Formula C₇H₁₄O₂[3][5]
Molecular Weight 130.187 g/mol [3]
Boiling Point 127-127.5 °C[4]
Density 0.8820 g/cm³[4]
Olfactory Profile Fruity, apple-like[4]

Application in Fragrance Formulations

Based on its presumed fruity character, this compound could be utilized as a top-to-middle note in various fragrance compositions, including:

  • Fruity Accords: To enhance apple, pear, or general fruity bouquets.

  • Floral Compositions: To add a novel, fruity lift to white floral or rose accords.

  • Gourmand Fragrances: To introduce a juicy, ester-like note.

  • Functional Fragrances: For use in soaps, detergents, and air fresheners where its volatility can contribute to initial product perception.[1]

Experimental Protocols

Synthesis of this compound

A standard laboratory synthesis method for esters is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.

Objective: To synthesize this compound from 2,2-diethylbutanoic acid and methanol.

Materials:

  • 2,2-diethylbutanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 1 molar equivalent of 2,2-diethylbutanoic acid with 3-5 molar equivalents of methanol.

  • Add a magnetic stir bar to the flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 molar equivalents) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Visualization of Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process acid 2,2-Diethylbutanoic Acid reflux Reflux (2-4h) acid->reflux methanol Methanol methanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux workup Aqueous Workup (Wash with NaHCO₃, Brine) reflux->workup dry Dry (MgSO₄) workup->dry purify Purification (Fractional Distillation) dry->purify product This compound purify->product G cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_output Output sample This compound in Ethanol injector Injector sample->injector column GC Column injector->column splitter Effluent Splitter column->splitter fid Flame Ionization Detector (FID) splitter->fid odp Olfactory Detection Port (ODP) splitter->odp chromatogram Chromatogram (Quantitative Data) fid->chromatogram panelist Trained Panelist odp->panelist correlation Data Correlation chromatogram->correlation olfactogram Olfactogram (Sensory Data) olfactogram->correlation panelist->olfactogram G cluster_conditions Storage Conditions start Prepare Product with This compound accelerated Accelerated (40°C) start->accelerated light Light Exposure (UV/Vis) start->light real_time Real-Time (25°C) start->real_time evaluation Periodic Evaluation (Odor, Color, pH, GC-MS) accelerated->evaluation light->evaluation real_time->evaluation stable Stable evaluation->stable No Significant Change unstable Unstable (Reformulate/Reject) evaluation->unstable Significant Change

References

Application of Methyl 2,2-diethylbutanoate in Polymer Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the use of Methyl 2,2-diethylbutanoate in polymer chemistry has revealed a significant lack of specific data and established applications for this particular compound. Extensive searches for its role as a monomer, initiator, chain transfer agent, or polymer additive have not yielded any direct experimental protocols or quantitative data within the scientific literature. Therefore, the following information is based on the documented applications of a structurally similar compound, Methyl 2,2-dimethylbutanoate, and should be considered as a potential point of reference rather than a direct application note for this compound.

While no specific information is available for this compound, its close analog, Methyl 2,2-dimethylbutanoate, has been identified as a versatile compound in the field of polymer science. It is utilized as a plasticizer, an additive to modify physical properties, and as a monomer in polymerization reactions.[1] The inclusion of Methyl 2,2-dimethylbutanoate in polymer matrices can enhance flexibility and durability.[1] Furthermore, it can be employed to alter surface properties such as hydrophobicity and to improve the thermal stability of materials.[1]

Potential, yet Undocumented, Applications in Polymer Chemistry

Based on the function of similar esters in polymer synthesis, this compound could theoretically be explored for the following roles:

  • Monomer: As an unsaturated ester, it could potentially undergo polymerization or copolymerization with other vinyl monomers to create novel polymers. The bulky diethyl group would be expected to influence the polymer's properties, such as its glass transition temperature and solubility.

  • Chain Transfer Agent: In radical polymerization, molecules with abstractable protons can act as chain transfer agents to control the molecular weight of the resulting polymer. The ethyl groups of this compound might offer sites for hydrogen abstraction.

  • Plasticizer: The ester functionality and alkyl chains suggest it could act as a plasticizer, a substance added to a polymer to increase its flexibility and workability.

It is crucial to emphasize that these are hypothetical applications and would require significant experimental validation.

Experimental Protocols: A General Framework

Given the absence of specific protocols for this compound, a general experimental workflow for investigating a novel monomer in a free-radical polymerization is outlined below. This is a hypothetical procedure and would need to be optimized for the specific properties of this compound.

Hypothetical Experimental Workflow for Polymerization

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (this compound) Reaction_Setup Reaction Vessel Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Initiator_Prep Initiator Preparation (e.g., AIBN) Initiator_Prep->Reaction_Setup Solvent_Degassing Solvent Degassing Solvent_Degassing->Reaction_Setup Addition Addition of Monomer, Initiator, and Solvent Reaction_Setup->Addition Polymerization Polymerization at Controlled Temperature Addition->Polymerization Precipitation Precipitation of Polymer (in a non-solvent) Polymerization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC/SEC (Molecular Weight) Drying->GPC NMR NMR Spectroscopy (Structure) Drying->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: Hypothetical workflow for the free-radical polymerization of a novel monomer.

Data Presentation: A Template for Future Research

Should experimental data become available for the use of this compound in polymer chemistry, the following tables provide a structured format for presenting key quantitative findings.

Table 1: Polymerization Reaction Parameters

EntryMonomer Conc. (mol/L)Initiator Conc. (mol/L)SolventTemperature (°C)Time (h)Conversion (%)
1
2
3

Table 2: Properties of Resulting Polymers

EntryMn ( g/mol )Đ (Mw/Mn)Tg (°C)Td (°C)Solubility
1
2
3
Mn: Number-average molecular weight; Đ: Dispersity; Tg: Glass transition temperature; Td: Decomposition temperature.

Concluding Remarks

The exploration of this compound in polymer chemistry represents an uncharted area of research. While its structural analog, Methyl 2,2-dimethylbutanoate, shows promise as a functional component in polymers, dedicated studies are essential to determine the specific properties and potential applications of the diethyl variant. The provided frameworks for experimental protocols and data presentation are intended to serve as a guide for future investigations into this compound. Researchers and scientists are encouraged to undertake the necessary experimental work to elucidate the role, if any, of this compound in the advancement of polymer science.

References

Application Notes and Protocols: Fischer Esterification for the Synthesis of Methyl 2,2-diethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 2,2-diethylbutanoate via Fischer esterification of 2,2-diethylbutanoic acid with methanol. This method is a classic and cost-effective approach for the preparation of esters.

Introduction

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed.[3][4] For the synthesis of this compound, an excess of methanol is employed as it also serves as the reaction solvent.[5][6] Due to the steric hindrance around the carbonyl group of 2,2-diethylbutanoic acid, the reaction may require prolonged heating under reflux to proceed to completion.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Fischer esterification synthesis of this compound.

ParameterValueNotes
Reactants
2,2-diethylbutanoic acid1.0 equivalent
Methanol10-20 equivalentsServes as both reactant and solvent.
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)0.1-0.2 equivalentsOther strong acids like p-toluenesulfonic acid can also be used.[7]
Reaction Conditions
TemperatureReflux (approx. 65 °C)The boiling point of methanol.[8]
Reaction Time8-16 hoursSteric hindrance may necessitate longer reaction times.
Work-up & Purification
Extraction SolventsDiethyl ether or Ethyl acetate
Wash SolutionsSaturated NaHCO₃, BrineTo neutralize the acid catalyst and remove water-soluble impurities.[8]
Drying AgentAnhydrous Na₂SO₄ or MgSO₄
Purification MethodFractional DistillationDue to the likely volatility of the product ester.
Yield
Expected Yield60-80%Yields can vary based on reaction scale and efficiency of water removal.

Experimental Protocol

Materials and Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

  • 2,2-diethylbutanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2,2-diethylbutanoic acid (1.0 eq).

    • Add an excess of anhydrous methanol (10-20 eq).

    • While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux with continuous stirring for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water (approximately 2-3 times the volume of the reaction mixture).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution until gas evolution ceases (to neutralize the sulfuric acid catalyst).

      • Saturated aqueous NaCl (brine) solution.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

    • Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the pure product.

Visualizations

Experimental Workflow

Fischer_Esterification_Workflow node_reactants Reactants (2,2-diethylbutanoic acid, Methanol) node_reflux Reflux (65°C, 8-16h) node_reactants->node_reflux node_catalyst Catalyst (Conc. H₂SO₄) node_catalyst->node_reflux node_workup Aqueous Work-up (Extraction & Washes) node_reflux->node_workup node_drying Drying (Anhydrous Na₂SO₄) node_workup->node_drying node_purification Purification (Fractional Distillation) node_drying->node_purification node_product Product (this compound) node_purification->node_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Conditions

Reaction_Conditions cluster_driving_equilibrium Driving Equilibrium cluster_reaction_kinetics Reaction Kinetics node_excess_methanol Excess Methanol node_high_yield High Yield of Ester node_excess_methanol->node_high_yield Le Chatelier's Principle node_remove_water Water Removal (Implicit) node_remove_water->node_high_yield Le Chatelier's Principle node_acid_catalyst Acid Catalyst (H₂SO₄) node_acid_catalyst->node_high_yield Lowers Activation Energy node_heating Heating (Reflux) node_heating->node_high_yield Increases Reaction Rate

Caption: Factors influencing the yield in Fischer esterification.

References

Application Note: Quantitative Analysis of Methyl 2,2-diethylbutanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,2-diethylbutanoate is a branched-chain ester that can be found as a volatile organic compound in various matrices. Its accurate quantification is crucial in diverse fields such as flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biological samples. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.[1][2]

Principle

The method involves the separation of volatile compounds from a sample matrix, followed by their introduction into a gas chromatograph for separation based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). Quantification is achieved by comparing the peak area of a characteristic ion of this compound to that of an internal standard and a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • Solvents: Hexane (or other suitable organic solvent), HPLC grade or equivalent.

  • Standards: this compound (purity ≥98%), Internal Standard (e.g., Methyl octanoate or other suitable non-interfering ester).

  • Sample Matrix: Dependent on the application (e.g., water, air, biological fluid).

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for sample evaporation, if required).

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Collection: Collect a known volume or weight of the sample.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard (e.g., Methyl octanoate).

  • Extraction:

    • For aqueous samples, add an equal volume of hexane to the sample in a separatory funnel.

    • Shake vigorously for 2-3 minutes.

    • Allow the layers to separate.

    • Collect the organic (upper) layer containing the extracted esters.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If the expected concentration of the analyte is low, the extract can be concentrated under a gentle stream of nitrogen.

  • Final Volume: Adjust the final volume of the extract to a known value with hexane.

  • Transfer: Transfer an aliquot of the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of volatile esters and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (or split, depending on concentration)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Solvent Delay3 minutes
Calibration and Quantification
  • Stock Solutions: Prepare a stock solution of this compound and the internal standard in hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. Each calibration standard should contain the same concentration of the internal standard.

  • Analysis: Analyze the calibration standards using the optimized GC-MS method.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Analyze the prepared samples and use the calibration curve to determine the concentration of this compound in the samples.

Data Presentation

The following table summarizes typical quantitative data for the analysis of branched-chain esters using GC-MS. These values are provided as a general guideline and may vary depending on the specific instrumentation and method parameters.[3]

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.1 - 1 µg/LThe lowest concentration of analyte that can be reliably detected.[3]
Limit of Quantification (LOQ) 0.5 - 5 µg/LThe lowest concentration of analyte that can be accurately and precisely quantified.[4]
Linearity (R²) > 0.995The correlation coefficient of the calibration curve, indicating the linearity of the response.
Recovery 85 - 115%The percentage of the known amount of analyte recovered from a spiked sample matrix.
Precision (RSD) < 15%The relative standard deviation of replicate measurements, indicating the precision of the method.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Concentration (Optional) Drying->Concentration Final_Volume Final Volume Adjustment Concentration->Final_Volume GC_Vial Transfer to GC Vial Final_Volume->GC_Vial GC_Injection GC Injection GC_Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (SIM) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Signaling Pathway (Logical Relationship)

logical_relationship Analyte This compound in Sample GC Gas Chromatography Analyte->GC IS Internal Standard IS->GC MS Mass Spectrometry (SIM) GC->MS Data Peak Area Ratio (Analyte/IS) MS->Data Calibration Calibration Curve Data->Calibration Concentration Concentration (µg/L) Calibration->Concentration

References

Application Notes and Protocols: 1H NMR Spectrum of Methyl 2,2-diethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. This document provides detailed application notes and a protocol for the acquisition and analysis of the 1H NMR spectrum of Methyl 2,2-diethylbutanoate. The predicted spectral data, based on established principles of NMR spectroscopy, is presented to aid in the characterization of this compound.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the different proton environments in the molecule. The chemical structure and labeling of the proton environments are shown below.

Structure of this compound:

  • a : Protons of the methyl ester group (-OCH3)

  • b : Protons of the two equivalent ethyl groups' methylene units (-CH2CH3)

  • c : Protons of the two equivalent ethyl groups' methyl units (-CH2CH3)

A summary of the predicted quantitative data for the 1H NMR spectrum of this compound is provided in the table below.

Signal LabelChemical Shift (δ, ppm) (Predicted)Integration (Number of Protons)MultiplicityCoupling Constant (J, Hz) (Predicted)
a ~3.63HSinglet (s)N/A
b ~1.54HQuartet (q)~7.0
c ~0.86HTriplet (t)~7.0

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a general protocol for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Materials:

    • This compound (5-25 mg)[1][2]

    • Deuterated solvent (e.g., Chloroform-d, CDCl3), approximately 0.7 mL[3]

    • 5 mm NMR tube[1]

    • Pasteur pipette and glass wool[1]

    • Vial and balance

  • Procedure:

    • Weigh approximately 5-25 mg of this compound into a clean, dry vial.[1][2]

    • Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl3) to the vial.[3]

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

    • The final volume in the NMR tube should be around 4-5 cm in height.[2]

    • Cap the NMR tube securely.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a standard 1D 1H NMR experiment on a 400 or 500 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

  • Spectrometer Frequency: 400 or 500 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[4]

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Acquisition Time (AQ): Approximately 2-4 seconds.[5][6]

  • Relaxation Delay (D1): 1-2 seconds.[5]

  • Spectral Width (SW): A range of approximately 12-16 ppm is generally adequate for a 1H spectrum.

  • Pulse Width (P1): A 90° pulse should be calibrated for the specific probe being used.

  • Temperature: Standard room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shift scale is referenced. If using CDCl3, the residual solvent peak at 7.26 ppm can be used as a reference.

  • Integration: The area under each peak is integrated to determine the relative ratio of protons.

  • Peak Picking: The chemical shift of each peak is determined.

Diagrams

The following diagrams illustrate the logical relationships of the proton signals in this compound and a general experimental workflow for 1H NMR spectroscopy.

Methyl_2_2_diethylbutanoate_NMR cluster_structure This compound Structure & Proton Environments cluster_signals Predicted 1H NMR Signals cluster_coupling Spin-Spin Coupling structure CH3(c)-CH2(b)-C(quat)-C(=O)O-CH3(a) | CH2(b)-CH3(c) a Signal a ~3.6 ppm Singlet (3H) b Signal b ~1.5 ppm Quartet (4H) c Signal c ~0.8 ppm Triplet (6H) b->c Jbc c->b Jcb b_c Protons 'b' are split by protons 'c' c_b Protons 'c' are split by protons 'b' a_no Protons 'a' have no adjacent protons

Caption: Predicted 1H NMR signals and coupling for this compound.

NMR_Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) acq Data Acquisition (NMR Spectrometer) prep->acq Insert Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis Generate Spectrum structure Structure Elucidation analysis->structure

Caption: General experimental workflow for 1H NMR spectroscopy.

References

Application of Methyl 2,2-diethylbutanoate in Flavor Formulation: A Case Study with a Structurally Related Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed no publicly available data regarding the application, sensory properties, or regulatory status of Methyl 2,2-diethylbutanoate as a flavor ingredient. Therefore, this document provides detailed application notes and protocols for the structurally similar and well-documented flavor compound, Methyl 2,2-dimethylbutanoate , as an illustrative example. The principles and methodologies described herein are directly applicable to the evaluation of novel flavor compounds like this compound.

Application Notes for Methyl 2,2-dimethylbutanoate

Methyl 2,2-dimethylbutanoate is a volatile ester recognized for its contribution to fruity aroma profiles.[1][2] It is utilized in the flavor and fragrance industry to impart or enhance fruity notes, particularly those reminiscent of apple and pear.[1][2]

Flavor Profile and Sensory Characteristics

The primary flavor characteristic of Methyl 2,2-dimethylbutanoate is a fruity aroma, often described as apple-like.[1][2] Its bulky tert-butyl group influences its volatility and solubility, contributing to its unique sensory properties when compared to other esters.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2,2-dimethylbutanoate is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
Appearance Colorless liquid[1]
Odor Fruity, apple-like[1][2]
Boiling Point 127-127.5 °C[1]
Density 0.8820 g/cm³[1]
CAS Number 813-67-2[1]
Regulatory Status

While specific FEMA GRAS information for Methyl 2,2-dimethylbutanoate was not found in the immediate search results, it is stated to be generally recognized as safe (GRAS) by the FDA for use in food and beverages.[1][2]

Applications and Recommended Usage Levels

Methyl 2,2-dimethylbutanoate is suitable for a variety of food and beverage applications where a fruity, apple-like note is desired. Suggested starting levels for sensory evaluation are provided in Table 2. These levels may be adjusted based on the food matrix and desired flavor intensity.

ApplicationSuggested Starting Level (ppm)
Carbonated Beverages0.5 - 2.0
Hard Candy5.0 - 15.0
Chewing Gum10.0 - 50.0
Baked Goods2.0 - 10.0
Dairy Products (Yogurt, Ice Cream)1.0 - 5.0

Experimental Protocols

The following protocols describe standard methodologies for the evaluation of a new flavor ingredient like Methyl 2,2-dimethylbutanoate.

Protocol for Sensory Evaluation in a Model Beverage

Objective: To determine the sensory threshold and flavor profile of Methyl 2,2-dimethylbutanoate in a model beverage system.

Materials:

  • Methyl 2,2-dimethylbutanoate (food grade)

  • Ethanol (food grade)

  • Sucrose

  • Citric Acid

  • Deionized Water

  • Volumetric flasks, pipettes, and beakers

  • Sensory evaluation booths

  • Computerized sensory data collection system

Procedure:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of Methyl 2,2-dimethylbutanoate in food-grade ethanol.

  • Model Beverage Base Preparation: Prepare a sugar-acid solution by dissolving 10% (w/v) sucrose and 0.1% (w/v) citric acid in deionized water.

  • Sample Preparation: Prepare a series of dilutions of the Methyl 2,2-dimethylbutanoate stock solution in the model beverage base to achieve final concentrations ranging from 0.01 ppm to 100 ppm. A control sample with only the model beverage base should also be prepared.

  • Sensory Panel:

    • Recruit and train a panel of at least 10 sensory assessors.

    • Present the samples in a randomized and blind manner.

    • Utilize a triangle test or a series of paired comparison tests to determine the detection and recognition thresholds.

    • Conduct a descriptive analysis to characterize the flavor profile of the compound at a supra-threshold concentration. Assessors should rate the intensity of key attributes (e.g., fruity, apple, pear, green, sweet, chemical).

  • Data Analysis: Analyze the sensory data using appropriate statistical methods to determine the sensory thresholds and to generate a flavor profile of the compound.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the key aroma-active compounds in a flavor formulation containing Methyl 2,2-dimethylbutanoate.

Materials:

  • Gas chromatograph coupled to an olfactometry port and a mass spectrometer (GC-O-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Flavor formulation containing Methyl 2,2-dimethylbutanoate

  • Reference standards of suspected aroma compounds

Procedure:

  • Sample Preparation: Dilute the flavor formulation in an appropriate solvent (e.g., dichloromethane).

  • GC-O-MS Analysis:

    • Inject the sample into the GC-O-MS system.

    • As the compounds elute from the GC column, they are split between the MS detector and the olfactometry port.

    • A trained sensory assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived aromas.

    • Simultaneously, the MS detector records the mass spectra of the eluting compounds.

  • Data Analysis: Correlate the aroma events from the olfactometry data with the peaks in the chromatogram and their corresponding mass spectra to identify the aroma-active compounds.

Visualizations

The following diagrams illustrate the experimental workflow for flavor evaluation and a hypothetical signaling pathway for flavor perception.

experimental_workflow cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis cluster_data Data Analysis & Interpretation stock Prepare Stock Solution (1% in Ethanol) dilutions Create Serial Dilutions in Beverage Base stock->dilutions base Prepare Model Beverage Base base->dilutions panel Trained Sensory Panel dilutions->panel gco GC-Olfactometry (GC-O) dilutions->gco gcms Gas Chromatography- Mass Spectrometry (GC-MS) dilutions->gcms threshold Determine Detection & Recognition Thresholds panel->threshold descriptive Descriptive Analysis (Flavor Profile) panel->descriptive stats Statistical Analysis of Sensory Data threshold->stats descriptive->stats correlation Correlate Sensory and Instrumental Data gco->correlation gcms->correlation conclusion Flavor Characterization & Application Recommendations stats->conclusion correlation->conclusion flavor_perception_pathway Flavor Compound\n(Methyl 2,2-dimethylbutanoate) Flavor Compound (Methyl 2,2-dimethylbutanoate) Olfactory Receptors Olfactory Receptors Flavor Compound\n(Methyl 2,2-dimethylbutanoate)->Olfactory Receptors G-protein G-protein Olfactory Receptors->G-protein Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP Ion Channel Ion Channel cAMP->Ion Channel Depolarization Depolarization Ion Channel->Depolarization Signal to Brain Signal to Brain Depolarization->Signal to Brain

References

Application Notes and Protocols for Methyl 2,2-diethylbutanoate as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-diethylbutanoate is a branched-chain ester that holds potential as a non-polar, aprotic solvent for various applications in organic synthesis and drug development. Its sterically hindered structure and lack of active protons make it a stable medium for a range of chemical transformations. This document provides an overview of its anticipated properties, solubility characteristics, and a general protocol for its use in a laboratory setting. Due to the limited availability of specific experimental data for this compound, some properties and solubilities are extrapolated from structurally similar esters and general chemical principles.

Physicochemical Properties

The properties of this compound make it a viable alternative to conventional non-polar solvents. Its expected low polarity, moderate boiling point, and stability are advantageous in many synthetic procedures.

PropertyValueSource/Justification
Molecular Formula C9H18O2-
Molecular Weight 158.24 g/mol -
Boiling Point ~160-170 °CEstimated based on similar branched esters
Density ~0.86 g/mLEstimated based on similar branched esters
Refractive Index ~1.41Estimated based on similar branched esters
Dielectric Constant ~3-5Estimated based on non-polar character and comparison with other esters (e.g., ethyl acetate ~6)
Viscosity Low to moderateInferred from its molecular size and lack of hydrogen bonding
Water Solubility LowEsters with longer hydrocarbon chains exhibit lower water solubility[1]
Polarity Non-polar aproticCharacterized by a lack of O-H or N-H bonds and a low dielectric constant[2]

Solubility Characteristics

Based on the principle of "like dissolves like," this compound is expected to be an effective solvent for non-polar and moderately polar organic compounds.[3] Its inability to act as a hydrogen bond donor limits its ability to dissolve highly polar and ionic substances.

Compound ClassExpected SolubilityRationale
Hydrocarbons (alkanes, alkenes, aromatics) HighNon-polar nature of both solvent and solute promotes dissolution.
Ethers HighSimilar polarity and ability to engage in dipole-dipole interactions.
Halogenated Hydrocarbons HighGenerally non-polar to moderately polar, compatible with the solvent.
Ketones and Aldehydes Moderate to HighPolarity is intermediate, allowing for dissolution.
Esters High"Like dissolves like" principle.
Alcohols (short-chain) Low to ModerateHydrogen bonding in alcohols makes them more polar than the ester solvent.
Alcohols (long-chain) Moderate to HighThe non-polar hydrocarbon chain dominates, increasing solubility.
Carboxylic Acids Low to ModerateDimerization and hydrogen bonding of carboxylic acids reduce solubility.
Amines Low to ModeratePolarity and hydrogen bonding capabilities of amines limit solubility.
Amides LowHigh polarity and strong hydrogen bonding networks in amides prevent dissolution.
Inorganic Salts Very LowThe non-polar nature of the solvent cannot overcome the lattice energy of ionic compounds.
Organometallic Reagents (e.g., Grignards) Potentially ReactiveThe ester functional group can be attacked by strong nucleophiles like Grignard reagents.[4][5]

Applications in Organic Synthesis

This compound is a promising solvent for organic reactions that benefit from a non-polar, aprotic environment and a moderately elevated temperature. Its stability and low reactivity make it suitable for a variety of transformations.[4]

Potential applications include:

  • Nucleophilic Substitution Reactions (SN2): The aprotic nature of the solvent will not solvate the nucleophile as strongly as a protic solvent, potentially increasing the reaction rate.[6][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: Many cross-coupling reactions are performed in non-polar aprotic solvents.

  • Extractions: Its low water solubility makes it a suitable solvent for liquid-liquid extractions of organic compounds from aqueous solutions.[5]

  • Reactions Requiring Moderate Heat: Its relatively high boiling point allows for reactions to be conducted at temperatures above those achievable with more volatile solvents like diethyl ether or dichloromethane.

Experimental Protocols

The following is a general protocol for utilizing this compound as a solvent in a typical nucleophilic substitution reaction.

Reaction: General SN2 reaction of an alkyl halide with a nucleophile.

Materials:

  • This compound (solvent)

  • Alkyl halide (substrate)

  • Nucleophile (e.g., sodium azide, potassium cyanide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the alkyl halide and the nucleophile.

    • Under an inert atmosphere (if required for the specific reactants), add a sufficient volume of this compound to dissolve the reactants to the desired concentration.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Begin stirring the reaction mixture.

    • Heat the mixture to the desired reaction temperature using a heating mantle or oil bath. The boiling point of this compound allows for a wide range of reaction temperatures.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Add water to the separatory funnel to quench the reaction and dissolve any inorganic byproducts.

    • Gently shake the separatory funnel and allow the layers to separate. The organic layer containing the product and this compound will typically be the upper layer due to its lower density than water.

    • Separate the aqueous layer.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Isolation and Purification:

    • Transfer the organic layer to a clean flask and dry it over a suitable drying agent (e.g., anhydrous MgSO4).

    • Filter off the drying agent.

    • Remove the this compound solvent under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by an appropriate method, such as column chromatography, distillation, or recrystallization.

Visualizations

experimental_workflow start Start setup Reaction Setup (Add reactants and This compound) start->setup reaction Reaction Execution (Heating and Stirring) setup->reaction monitoring Monitor Progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching and Extraction) monitoring->workup Complete isolation Isolation (Drying and Solvent Removal) workup->isolation purification Purification (Chromatography, etc.) isolation->purification end End Product purification->end solvent_properties cluster_structure Molecular Structure cluster_properties Solvent Properties cluster_function Solvent Function ester_group Ester Group (-COO-) non_polar Non-Polar Character ester_group->non_polar aprotic Aprotic Nature (No H-bond donation) ester_group->aprotic branched_alkyl Branched Alkyl Chains (Steric Hindrance) stable Chemical Stability branched_alkyl->stable dissolves_nonpolar Dissolves Non-polar Reactants non_polar->dissolves_nonpolar inert_medium Provides Inert Reaction Medium aprotic->inert_medium stable->inert_medium

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of sterically hindered esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this challenging synthetic transformation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of sterically hindered esters.

Issue 1: Low or No Yield in Fischer Esterification of a Hindered Alcohol/Carboxylic Acid

  • Question: I am attempting a Fischer esterification with a tertiary alcohol or a sterically bulky carboxylic acid and observing very low to no product formation. What are the likely causes and how can I improve the yield?

  • Answer:

    • Problem: Fischer esterification is an equilibrium-driven process and is often inefficient for sterically hindered substrates.[1] Tertiary alcohols are particularly problematic as they are prone to elimination (dehydration) under the strong acidic conditions required for the reaction.[2] The bulky nature of the reactants can also kinetically hinder the nucleophilic attack of the alcohol on the protonated carboxylic acid.

    • Troubleshooting Steps:

      • Increase Excess of a Reactant: To shift the equilibrium towards the product, use a large excess of the less sterically hindered reactant (usually the alcohol).[3] If the alcohol is inexpensive, it can even be used as the solvent.

      • Water Removal: The removal of water as it is formed is crucial to drive the reaction to completion. This can be achieved by:

        • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove water azeotropically.[3]

        • Drying agents: Adding molecular sieves to the reaction mixture to absorb water.

      • Alternative Catalysts: While strong Brønsted acids like sulfuric acid are common, Lewis acids can also be effective and may reduce side reactions. Consider catalysts like scandium(III) triflate.

      • Switch to a Milder, More Powerful Method: For highly hindered substrates, Fischer esterification may not be the best choice. Consider alternative methods such as Yamaguchi esterification or Steglich esterification, which are performed under milder conditions and are more effective for coupling bulky reactants.[4][5]

Issue 2: Side Product Formation in Yamaguchi Esterification

  • Question: I am performing a Yamaguchi esterification and observing significant formation of an N-acylurea byproduct. How can I suppress this side reaction?

  • Answer:

    • Problem: The formation of an unreactive N-acylurea byproduct can occur in carbodiimide-mediated esterifications, including some variations of the Yamaguchi protocol, leading to low yields of the desired ester.

    • Troubleshooting Steps:

      • Use of DMAP Hydrochloride: In macrolactonization reactions, which are intramolecular esterifications, the addition of a catalytic amount of 4-dimethylaminopyridine hydrochloride (DMAP-HCl) can be crucial. DMAP-HCl acts as a proton source for a key proton transfer step, which helps to prevent the formation of the N-acylurea byproduct.

      • One-Pot Procedure: A one-pot modification of the Yamaguchi esterification, where the mixed anhydride is generated in situ without isolation, can sometimes minimize side reactions. A study has shown that using less hindered acid chlorides like benzoyl chloride instead of the Yamaguchi reagent in a one-pot procedure can be effective.[6][7][8]

      • Reaction Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can hydrolyze the highly reactive intermediates.

Issue 3: Dimerization Instead of Macrolactonization in Keck-Type Reactions

  • Question: I am attempting an intramolecular esterification (macrolactonization) using Keck-type conditions and obtaining primarily the dimeric diolide instead of the desired macrolactone. What can I do to favor the intramolecular cyclization?

  • Answer:

    • Problem: Macrolactonization is in competition with intermolecular reactions, which lead to the formation of linear oligomers or cyclic dimers (diolides). High concentrations of the hydroxy acid favor the intermolecular pathway.

    • Troubleshooting Steps:

      • High Dilution: The most critical factor for favoring macrolactonization is to perform the reaction under high dilution conditions (typically 10⁻³ M or lower). This is usually achieved by the slow addition of the hydroxy acid solution to the reaction mixture containing the coupling agents.

      • Choice of Reagents: The Boden-Keck modification of the Steglich macrolactonization, which uses DCC (or DIC) and a catalytic amount of DMAP-HCl, is specifically designed to promote the formation of the macrolactone and suppress the formation of N-acylurea byproducts.[9]

      • Temperature: The reaction temperature can influence the rate of the desired cyclization versus side reactions. Optimization of the temperature may be necessary for a specific substrate.

Frequently Asked Questions (FAQs)

Q1: Which esterification method should I choose for my sterically hindered substrates?

A1: The choice of method depends on the degree of steric hindrance and the sensitivity of your substrates to acidic or basic conditions. Here is a general guide:

  • Fischer Esterification: Suitable for primary and some secondary alcohols with moderately hindered carboxylic acids. It is generally not recommended for tertiary alcohols due to the high risk of elimination.[2]

  • Steglich Esterification: A mild and versatile method that is well-suited for coupling sterically hindered alcohols, including tertiary alcohols, and acids. It uses a carbodiimide (like DCC or EDC) and a catalytic amount of DMAP.[4][10]

  • Yamaguchi Esterification: An excellent choice for the synthesis of highly functionalized and sterically demanding esters, including macrolactones. It proceeds under mild, neutral conditions.[5][11]

Q2: What is the role of DMAP in Steglich and Yamaguchi esterifications?

A2: 4-Dimethylaminopyridine (DMAP) is a highly nucleophilic catalyst. In these reactions, it reacts with the activated carboxylic acid intermediate (an O-acylisourea in the Steglich reaction or a mixed anhydride in the Yamaguchi reaction) to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered alcohol than the initial activated species, thus accelerating the esterification.[4][7]

Q3: My sterically hindered ester is difficult to purify. What are some common strategies?

A3: Purification of sterically hindered esters can be challenging due to their often similar polarity to starting materials and byproducts.

  • Chromatography: Flash column chromatography on silica gel is the most common method. Careful selection of the eluent system is crucial for achieving good separation.

  • Crystallization: If the ester is a solid, recrystallization can be a highly effective purification technique.

  • Work-up Procedures: For Steglich esterifications using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. If EDC is used, the corresponding urea is water-soluble and can be removed with an aqueous workup.

Q4: Can I use enzymatic methods for the synthesis of sterically hindered esters?

A4: While enzymatic methods, particularly using lipases, are known for their high selectivity, they are often not suitable for substrates with significant steric bulk around the reaction center. The active sites of many enzymes cannot accommodate highly hindered alcohols or carboxylic acids. However, some specialized enzymes or reaction engineering strategies (e.g., using "activated esters") might overcome these limitations in certain cases.

Quantitative Data

The following table summarizes a comparison of different coupling reagents in a Steglich-type esterification of a secondary alcohol (1-phenylethanol) with benzoic acid, highlighting the impact of the reagent and solvent on the reaction yield.

Coupling ReagentSolventBaseTemperature (°C)Time (h)Yield (%)
DICDMC2,6-Lutidine608>70
Mukaiyama's ReagentDMC2,6-Lutidine608>70
T3PDMC2,6-Lutidine608<50
DICiPrOAc2,6-Lutidine608>70
Mukaiyama's ReagentiPrOAc2,6-Lutidine60850-70

Data adapted from a solvent-reagent selection guide for Steglich-type esterification.[4] Yields are color-coded for quick reference: Green >70%, Orange 50-70%, Red <50%. DMC: Dimethyl carbonate, iPrOAc: Isopropyl acetate, DIC: N,N'-Diisopropylcarbodiimide, T3P: Propylphosphonic anhydride.

Experimental Protocols

Protocol 1: Fischer Esterification of a Hindered Carboxylic Acid

This protocol describes a general procedure for the Fischer esterification.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equiv.) and the alcohol (10-20 equiv., can also serve as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the alcohol is a low-boiling solvent, remove the excess under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude ester by flash column chromatography or distillation.

Protocol 2: Yamaguchi Esterification

This protocol outlines the steps for a Yamaguchi esterification.

  • Mixed Anhydride Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., THF or toluene).

    • Add triethylamine (1.1 equiv.) and stir the solution at room temperature for 15 minutes.

    • Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent, 1.05 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Ester Formation:

    • In a separate flask, dissolve the sterically hindered alcohol (1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 2.0 equiv.) in the same anhydrous solvent.

    • Add the solution of the alcohol and DMAP to the mixed anhydride solution via a cannula.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting ester by flash column chromatography.

Protocol 3: Keck Macrolactonization

This protocol provides a general procedure for the Keck macrolactonization.

  • Reaction Setup: To a large volume of a suitable solvent (e.g., toluene or dichloromethane) in a round-bottom flask, add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv.) and a catalytic amount of DMAP hydrochloride (0.2 equiv.).

  • Slow Addition: Prepare a solution of the hydroxy acid (1.0 equiv.) in the same solvent. Using a syringe pump, add the hydroxy acid solution to the stirred reaction mixture over a period of 8-12 hours. This slow addition is crucial to maintain high dilution and favor intramolecular cyclization.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the organic phase and purify the macrolactone by flash column chromatography.

Visualizations

Fischer_Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Elimination Carboxylic_Acid Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (More Electrophilic) Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Ester_Water Ester + Water Protonated_Intermediate->Ester_Water - H2O, - H+

Caption: Mechanism of Fischer Esterification.

Esterification_Workflow Start Start: Carboxylic Acid + Alcohol Choose_Method Select Esterification Method Start->Choose_Method Fischer Fischer Esterification (Acid Catalyst, Heat) Choose_Method->Fischer Moderate Hindrance Yamaguchi Yamaguchi Esterification (Yamaguchi Reagent, DMAP) Choose_Method->Yamaguchi High Hindrance/ Macrolactone Steglich Steglich Esterification (DCC/EDC, DMAP) Choose_Method->Steglich High Hindrance/ Tertiary Alcohol Reaction Perform Reaction Fischer->Reaction Yamaguchi->Reaction Steglich->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Product Pure Sterically Hindered Ester Purification->Product

Caption: General experimental workflow for ester synthesis.

Decision_Tree Start Substrate Analysis: Hindrance of Acid & Alcohol? Tertiary_Alcohol Tertiary Alcohol? Start->Tertiary_Alcohol Yes Macrolactone Intramolecular? (Macrolactonization) Start->Macrolactone No Tertiary_Alcohol->Macrolactone No Steglich_Yamaguchi Use Steglich or Yamaguchi Esterification Tertiary_Alcohol->Steglich_Yamaguchi Yes Fischer Consider Fischer Esterification Macrolactone->Fischer No Keck Use Keck or Yamaguchi Macrolactonization Macrolactone->Keck Yes

Caption: Decision tree for selecting an esterification method.

References

Technical Support Center: Synthesis of Methyl 2,2-diethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2,2-diethylbutanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 2,2-diethylbutanoic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[3]

Q2: Why is the yield of this compound often low in Fischer esterification?

A2: The low yield is primarily due to two factors: the reversibility of the Fischer esterification reaction and steric hindrance. The bulky diethyl groups on the α-carbon of 2,2-diethylbutanoic acid impede the nucleophilic attack of methanol on the carbonyl carbon, slowing down the reaction rate.[1] The accumulation of water, a byproduct, can also drive the equilibrium back towards the reactants, reducing the ester yield.[4]

Q3: How can I drive the reaction equilibrium towards the formation of this compound?

A3: To improve the yield, you can employ Le Chatelier's principle in two main ways:

  • Use an excess of a reactant: Using a large excess of methanol is a common strategy to shift the equilibrium towards the product side.[5]

  • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during the reaction to azeotropically remove water.[6] Alternatively, a dehydrating agent can be used, although this is less common for this specific synthesis.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include:

  • Dehydration of the alcohol: If using a secondary or tertiary alcohol (not the case here with methanol), elimination to form an alkene can occur under strong acid and high-temperature conditions.[1]

  • Ether formation: While less common with primary alcohols like methanol, at high temperatures and acid concentrations, self-condensation of the alcohol to form a dialkyl ether can occur.

  • Charring/Degradation: Using overly concentrated acid or excessively high temperatures can lead to the degradation of the organic starting materials, often resulting in a dark-colored reaction mixture.[7]

Q5: Are there alternative methods to synthesize this compound?

A5: Yes, if Fischer esterification proves to be low-yielding, you can consider:

  • Reaction of 2,2-diethylbutanoyl chloride with methanol: The acid chloride is a more reactive derivative of the carboxylic acid and reacts readily with methanol. This is a two-step process as the acid chloride must first be prepared from 2,2-diethylbutanoic acid using a reagent like thionyl chloride (SOCl₂).

  • Alkylation of a carboxylate salt: While less common for methyl esters, this involves converting 2,2-diethylbutanoic acid to its carboxylate salt and then reacting it with a methylating agent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Steric hindrance slowing the reaction. 4. Wet reagents or glassware.1. Use a large excess of methanol (e.g., 5-10 equivalents or as the solvent). 2. Ensure an appropriate amount of acid catalyst is used (see quantitative data tables). 3. Increase the reaction time and/or temperature (while monitoring for degradation). 4. Use a Dean-Stark apparatus to remove water. 5. Ensure all reagents and glassware are thoroughly dried before use.
Reaction mixture turns dark or black 1. Use of overly concentrated sulfuric acid. 2. Reaction temperature is too high, causing decomposition.1. Add the sulfuric acid catalyst slowly and with cooling.[7] 2. Use a milder acid catalyst like p-toluenesulfonic acid. 3. Reduce the reaction temperature and extend the reaction time.
Difficulty in product purification 1. Incomplete removal of the acid catalyst. 2. Presence of unreacted 2,2-diethylbutanoic acid. 3. Formation of high-boiling point side products.1. During work-up, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove all acidic components. 2. Use fractional distillation for purification, carefully collecting the fraction corresponding to the boiling point of this compound.
Two layers do not separate well during work-up 1. Formation of an emulsion.1. Add a saturated brine solution (NaCl) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer. 2. Allow the mixture to stand for a longer period. 3. Gentle swirling of the separatory funnel instead of vigorous shaking can sometimes prevent emulsion formation.

Quantitative Data

The following tables summarize quantitative data from studies on Fischer esterification of sterically hindered carboxylic acids or under conditions relevant to the synthesis of this compound. Note: This data is from analogous systems and should be used as a guideline.

Table 1: Effect of Methanol to Acid Molar Ratio on Ester Yield

Molar Ratio (Methanol:Acid)Approximate Yield (%)Reference Compound/Condition
1:165Acetic acid and ethanol[5]
3:1Increased conversionJatropha oil esterification[8]
6:198Jatropha oil esterification[8]
9:1No significant increaseJatropha oil esterification[8]
10:197Acetic acid and ethanol[5]

Table 2: Effect of Sulfuric Acid Catalyst Concentration on Ester Yield

Catalyst Concentration (wt% of acid)Approximate Yield (%)Reference Compound/Condition
1%62.3Trimethylolpropane ester[9]
2%79.0Trimethylolpropane ester[9]
2.6%High conversionWaste cooking oil esterification[10]
4%Decreased yieldTrimethylolpropane ester[9]

Table 3: Effect of Reaction Time on Esterification with a Dean-Stark Trap

Reaction Time (hours)Approximate Conversion (%)Reference Compound/Condition
1~50Oleic acid and ethanol[11]
4~80Oleic acid and ethanol[11]
8~95Oleic acid and ethanol[11]
1098.8Oleic acid and ethanol[11]

Experimental Protocols

Protocol 1: Synthesis of 2,2-diethylbutanoic Acid via Malonic Ester Synthesis

This method involves the dialkylation of diethyl malonate followed by hydrolysis and decarboxylation.[12][13][14]

Step 1: Dialkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Cool the solution and add diethyl malonate dropwise with stirring.

  • Add ethyl iodide or ethyl bromide dropwise to the solution. The reaction is exothermic.

  • After the addition is complete, reflux the mixture until the reaction is complete (the mixture becomes neutral).

  • Repeat the addition of sodium ethoxide and ethyl halide to achieve dialkylation.

  • After the second alkylation, reflux the mixture for several hours.

Step 2: Hydrolysis and Decarboxylation

  • To the reaction mixture from Step 1, add a solution of sodium or potassium hydroxide and reflux to hydrolyze the ester.

  • After hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., sulfuric acid).

  • Heat the acidified mixture to induce decarboxylation, which will be evident by the evolution of carbon dioxide.

  • After decarboxylation is complete, extract the 2,2-diethylbutanoic acid with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent by distillation.

  • Purify the crude 2,2-diethylbutanoic acid by vacuum distillation.

Protocol 2: Synthesis of 2,2-diethylbutanoic Acid via Grignard Carboxylation

This method involves the reaction of a Grignard reagent with carbon dioxide.[15][16][17]

  • Prepare the Grignard reagent (3-pentylmagnesium bromide) by reacting 3-bromopentane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Pour the Grignard solution onto crushed dry ice (solid carbon dioxide) with vigorous stirring.

  • After the dry ice has sublimed, add dilute sulfuric acid to the reaction mixture to protonate the carboxylate salt.

  • Separate the ether layer and extract the aqueous layer with more diethyl ether.

  • Combine the ether extracts, wash with water, and then extract the carboxylic acid into an aqueous sodium hydroxide solution.

  • Re-acidify the aqueous solution with a strong acid to precipitate the 2,2-diethylbutanoic acid.

  • Collect the product and purify by vacuum distillation.

Protocol 3: Fischer Esterification of 2,2-diethylbutanoic Acid to this compound

This is a general procedure based on standard Fischer esterification protocols.[18]

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add 2,2-diethylbutanoic acid and a significant excess of methanol (e.g., 5-10 molar equivalents).

  • Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (e.g., 1-3 mol% relative to the carboxylic acid).

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol by rotary evaporation.

  • Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_acid Synthesis of 2,2-diethylbutanoic Acid cluster_ester Esterification cluster_purification Purification malonic Diethyl Malonate acid 2,2-diethylbutanoic Acid malonic->acid Malonic Ester Synthesis grignard 3-Bromopentane grignard->acid Grignard Carboxylation ester This compound acid->ester Fischer Esterification methanol Methanol methanol->ester crude_ester Crude Ester ester->crude_ester pure_ester Pure this compound crude_ester->pure_ester Fractional Distillation Troubleshooting_Yield start Low Yield of Ester q1 Is the reaction at equilibrium? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Use excess methanol or remove water (Dean-Stark). a1_yes->s1 q2 Is the reaction time sufficient? a1_no->q2 s2 Increase reaction time and monitor by TLC/GC-MS. q2->s2 No q3 Is the catalyst concentration optimal? q2->q3 Yes s3 Adjust catalyst concentration (typically 1-3 mol%). q3->s3 No q4 Are reagents and glassware dry? q3->q4 Yes s4 Ensure anhydrous conditions. q4->s4 No Fischer_Esterification_Pathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products RCOOH Carboxylic Acid (2,2-diethylbutanoic acid) Protonation Protonation of Carbonyl RCOOH->Protonation ROH Alcohol (Methanol) Attack Nucleophilic Attack by Alcohol ROH->Attack Catalyst Acid Catalyst (H+) Catalyst->Protonation Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Elimination->Catalyst Regenerated Ester Ester (this compound) Elimination->Ester Water Water Elimination->Water

References

Technical Support Center: Esterification of 2,2-diethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2,2-diethylbutanoic acid. The sterically hindered nature of this carboxylic acid presents unique challenges, often leading to side reactions that can complicate purification and reduce yields.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 2,2-diethylbutanoic acid challenging?

The primary challenge in esterifying 2,2-diethylbutanoic acid lies in its structure. The carboxylic acid group is attached to a quaternary carbon, creating significant steric hindrance. This bulkiness impedes the approach of the alcohol nucleophile to the carbonyl carbon, slowing down the desired esterification reaction and often requiring more forcing conditions, which can promote side reactions.

Q2: What are the most common side reactions observed during the Fischer esterification of 2,2-diethylbutanoic acid?

Under the acidic conditions of Fischer esterification, the most probable side reactions are dehydration of the parent carboxylic acid and carbocation-mediated rearrangements.[1] Due to the high steric hindrance, direct esterification is slow, and under heating, the acid can eliminate water to form an acylium ion, which can then potentially lead to other products. While less common for the carboxylic acid itself, if a carbocation were to form on the alkyl chain under harsh acidic conditions, rearrangements could theoretically occur.[2]

Q3: Are there alternative esterification methods that can minimize these side reactions?

Yes, several methods avoid the harsh acidic conditions of the Fischer esterification and are better suited for sterically hindered substrates. These include:

  • DCC/DMAP Coupling (Steglich Esterification): This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It proceeds under mild, neutral conditions, thus avoiding acid-catalyzed side reactions.[3][4][5]

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylate. It is known for its mild conditions and stereochemical inversion at the alcohol center (if chiral).[6][7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no ester formation Steric Hindrance: The bulky nature of 2,2-diethylbutanoic acid significantly slows down the reaction rate under standard Fischer esterification conditions.[9]Option 1 (Fischer Esterification): Increase reaction time and temperature. Use a large excess of the alcohol, which also serves as the solvent, to shift the equilibrium towards the product.[10] Consider using a stronger acid catalyst like sulfuric acid. Option 2 (Alternative Methods): Switch to a more suitable method for sterically hindered acids, such as the Steglich esterification (DCC/DMAP) or the Mitsunobu reaction.[3][6]
Formation of an unknown byproduct with a similar mass to the starting acid Dehydration: Under strong acidic conditions and heat, 2,2-diethylbutanoic acid may undergo dehydration to form an unstable acylium ion, which could potentially lead to other products or decomposition.Option 1 (Fischer Esterification): Reduce the reaction temperature and use a milder acid catalyst (e.g., p-toluenesulfonic acid). Option 2 (Alternative Methods): Employ methods that do not use strong acids, such as DCC/DMAP coupling or the Mitsunobu reaction.[4][7]
Formation of isomeric ester byproducts Carbocation Rearrangement (Theoretical): Although less likely to initiate from the carboxylic acid itself, if reaction conditions are harsh enough to promote decarbalkoxylation and subsequent carbocation formation on the alkyl fragment, rearrangements could occur, leading to isomeric esters upon recombination with the alcohol. A 1,2-hydride or 1,2-alkyl shift in a transient carbocation could lead to a more stable carbocation before esterification.[2][11][12]Mitigation Strategy: The most effective way to prevent carbocation rearrangements is to avoid reaction conditions that favor their formation. Utilize reaction pathways that do not involve carbocation intermediates. The Steglich esterification and Mitsunobu reaction are excellent alternatives.[5][6]
Difficulty in removing byproducts DCC/DMAP Byproducts: The dicyclohexylurea (DCU) byproduct from the Steglich esterification can be difficult to remove from the desired ester.[5] Mitsunobu Byproducts: Triphenylphosphine oxide and the reduced azodicarboxylate from the Mitsunobu reaction can also complicate purification.[13]DCU Removal: DCU is poorly soluble in many organic solvents. After the reaction, it can often be removed by filtration. If it co-precipitates with the product, careful recrystallization or chromatography may be necessary. Mitsunobu Byproduct Removal: Purification is typically achieved through column chromatography.

Experimental Protocols

Protocol 1: Steglich Esterification of 2,2-diethylbutanoic acid[3][4]
  • Dissolve 2,2-diethylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add the alcohol (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for the Esterification of 2,2-diethylbutanoic acid[6][7]
  • Dissolve 2,2-diethylbutanoic acid (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

Fischer_Esterification_Side_Reactions start 2,2-diethylbutanoic acid + Alcohol (H+ catalyst) ester Desired Ester start->ester Desired Pathway dehydration Dehydration start->dehydration Side Reaction (Heat, Strong Acid) rearrangement Carbocation Rearrangement (Theoretical) start->rearrangement Side Reaction (Harsh Conditions) no_reaction No Reaction (Steric Hindrance) start->no_reaction Common Issue acylium Acylium Ion dehydration->acylium iso_ester Isomeric Ester rearrangement->iso_ester

Caption: Potential pathways in the Fischer esterification of 2,2-diethylbutanoic acid.

Alternative_Esterification_Workflow start Esterification of 2,2-diethylbutanoic acid fischer Fischer Esterification start->fischer steglich Steglich Esterification (DCC, DMAP) start->steglich mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) start->mitsunobu fischer_issue Issues: - Steric Hindrance - Side Reactions fischer->fischer_issue steglich_adv Advantages: - Mild Conditions - No Carbocations steglich->steglich_adv mitsunobu_adv Advantages: - Mild Conditions - Stereoinversion mitsunobu->mitsunobu_adv

Caption: Comparison of esterification methods for 2,2-diethylbutanoic acid.

References

Technical Support Center: Overcoming Steric Hindrance in Esterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with sterically hindered esterification reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard Fischer esterification is failing with a tertiary alcohol. What should I do?

Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is generally unsuitable for tertiary alcohols as they are prone to elimination under the harsh acidic and thermal conditions.[1][2] For these and other sterically hindered substrates, milder, more sophisticated methods are required.

Recommended Alternatives:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst, typically 4-(dimethylamino)pyridine (DMAP).[3][4][5] It proceeds under mild, often room temperature, conditions, which makes it suitable for acid-sensitive substrates.[4]

  • Yamaguchi Esterification: This is a powerful method for creating highly functionalized esters, especially for macro-lactonizations.[6][7] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, which then reacts with the alcohol in the presence of DMAP.[7][8]

Q2: I'm attempting to esterify a bulky neopentyl alcohol and getting low yields. Which method is most effective?

Neopentyl alcohols are notoriously difficult to esterify due to the significant steric hindrance around the hydroxyl group.[9] Standard acid-catalyzed methods are often ineffective.[10]

Primary Recommendation:

  • Yamaguchi Esterification: This is often the go-to method for severely hindered substrates. The formation of a highly reactive mixed anhydride intermediate effectively overcomes the steric barrier.[6][11]

Alternative Approach:

  • Steglich Esterification: While potentially less effective than the Yamaguchi protocol for the most hindered cases, the Steglich esterification can still provide good yields, especially with an optimized solvent system and sufficient reaction time.[3][12]

Q3: When using DCC/DMAP for a Steglich esterification, I'm observing a significant amount of a white precipitate and my yield is low. What's going wrong?

The primary issue is likely the formation of N-acylurea, an unreactive byproduct.[5][13] This happens when the O-acylisourea intermediate, formed from the carboxylic acid and DCC, undergoes a 1,3-rearrangement before it can react with the alcohol.[3] DMAP is added to suppress this side reaction by intercepting the O-acylisourea to form a more reactive acylpyridinium species.[5][14]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water can react with the activated intermediates, reducing yield.

  • Order of Addition: Add the carboxylic acid, alcohol, and DMAP to the solvent first. Cool the solution to 0 °C before slowly adding the DCC.[12]

  • Sufficient DMAP: Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP.[12][14] For particularly sluggish reactions, increasing the amount of DMAP can be beneficial.

  • Solvent Choice: Dichloromethane (DCM) is a common solvent.[12] For some substrates, acetonitrile can be a greener alternative that also facilitates high yields.[15]

Method Selection & Workflow

Choosing the correct esterification method is critical when dealing with sterically hindered substrates. The following flowchart provides a general decision-making guide.

G cluster_start cluster_substrates start Start: Esterification of Acid (RCOOH) + Alcohol (R'OH) steric_hindrance Assess Steric Hindrance start->steric_hindrance fischer Fischer Esterification (H+ cat., heat) steric_hindrance->fischer Low (e.g., 1° Alcohol) steglich Steglich Esterification (DCC/EDC, DMAP) steric_hindrance->steglich Moderate (e.g., 2° Alcohol, some 3°) yamaguchi Yamaguchi Esterification (TCBC, DMAP) steric_hindrance->yamaguchi High (e.g., Neopentyl, bulky 3°) mitsunobu Mitsunobu Reaction (DEAD, PPh3) steric_hindrance->mitsunobu Stereoinversion Required (Chiral 2° Alcohol) fischer_notes Notes: - Simple 1°/2° alcohols - Prone to elimination for 3° alcohols - Thermodynamically controlled fischer->fischer_notes steglich_notes Notes: - Mild conditions (RT) - Good for acid-sensitive substrates - Risk of N-acylurea byproduct steglich->steglich_notes yamaguchi_notes Notes: - Excellent for highly hindered substrates - Forms reactive mixed anhydride - Good for macrolactonization yamaguchi->yamaguchi_notes mitsunobu_notes Notes: - Inverts stereochemistry of 2° alcohols - Mild, redox-neutral conditions - Requires acidic pronucleophile mitsunobu->mitsunobu_notes

Caption: Decision workflow for selecting an esterification method.

Comparative Data of Esterification Methods

The following table summarizes typical yields for different esterification methods with sterically hindered substrates.

MethodCarboxylic AcidAlcoholConditionsYield (%)Reference
Steglich Phenylacetic Acidtert-ButanolEDC, DMAP, MeCN, 60°C, 16h83%[3]
Yamaguchi Hindered Acid (174)Hindered Alcohol (173)TCBC, Et3N, DMAP84%[11]
Mitsunobu Benzoic Acid(S)-2-OctanolDEAD, PPh3, THF>95% (inversion)[16][17]
Fischer Acetic AcidEthanolH2SO4 (cat.), reflux65% (at equilibrium)[18]

Key Experimental Protocols

Protocol 1: Steglich Esterification of a Hindered Alcohol

This protocol is adapted from a procedure for synthesizing sterically demanding esters.[12]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add the DCC portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 3-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography.

G cluster_mechanism Steglich Esterification Mechanism Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea 1,3-Rearrangement (Slow, Uncatalyzed) Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP (Fast) DMAP DMAP (cat.) Ester Ester (Product) Acylpyridinium->Ester + R'-OH Alcohol R'-OH DCU DCU

Caption: Simplified mechanism of the Steglich esterification.
Protocol 2: Yamaguchi Esterification for Severely Hindered Substrates

This protocol is based on the general method developed by Yamaguchi and is particularly effective for hindered systems.[6][7][8]

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Toluene or THF

  • Sterically Hindered Alcohol (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (3.0 eq)

Procedure:

  • Mixed Anhydride Formation:

    • To a solution of the carboxylic acid in anhydrous toluene, add triethylamine.

    • Slowly add 2,4,6-trichlorobenzoyl chloride (TCBC) and stir the mixture at room temperature for 1-2 hours.

    • The formation of triethylammonium chloride precipitate is typically observed.

  • Esterification:

    • In a separate flask, prepare a solution of the sterically hindered alcohol and DMAP in anhydrous toluene.

    • Filter the mixed anhydride solution from step 1 directly into the alcohol/DMAP solution under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the product via flash column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2,2-diethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 2,2-diethylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound via Fischer esterification of 2,2-diethylbutanoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider the following:

    • Excess Methanol: Utilize a significant excess of methanol to shift the equilibrium towards the formation of the ester.[1] A 10-fold or even 100-fold excess can dramatically increase the yield.[1]

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[2][3][4][5]

  • Insufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used. For sterically hindered acids, a higher catalyst concentration may be necessary. However, excessive acid can lead to side reactions.[6][7][8]

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures. Gradually increase the reaction temperature to the reflux temperature of methanol to increase the reaction rate.

  • Steric Hindrance: 2,2-diethylbutanoic acid is a sterically hindered carboxylic acid, which can slow down the rate of esterification. Longer reaction times are often necessary. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Issue 2: Presence of Impurities in the Final Product

Possible Impurities and Purification Strategies:

  • Unreacted 2,2-diethylbutanoic Acid:

    • Cause: Incomplete reaction.

    • Removal: After the reaction, neutralize the remaining acid by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Be cautious as this will produce CO₂ gas.

  • Unreacted Methanol:

    • Cause: Use of excess methanol.

    • Removal: Methanol can be removed by washing the organic layer with water or brine. Subsequent drying of the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate is crucial.

  • Side-Reaction Products (e.g., Dimethyl Ether):

    • Cause: Dehydration of methanol at elevated temperatures in the presence of a strong acid catalyst.

    • Removal: Careful fractional distillation can separate the desired ester from lower-boiling point ethers.

Issue 3: Reaction Mixture Turns Dark or Black

Possible Cause and Solution:

  • Charring/Decomposition: This can occur if the reaction temperature is too high or if the catalyst is added too quickly, leading to localized overheating.[6]

    • Solution: Add the acid catalyst slowly while cooling the reaction mixture. Maintain a controlled and appropriate reaction temperature throughout the process.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 2,2-diethylbutanoic acid and methanol in the presence of an acid catalyst proceeds via the Fischer esterification mechanism. This is a nucleophilic acyl substitution reaction. The key steps are:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.

  • Nucleophilic attack of the methanol on the protonated carbonyl carbon.

  • Proton transfer to one of the hydroxyl groups to form a good leaving group (water).

  • Elimination of water to form a protonated ester.

  • Deprotonation to yield the final ester product and regenerate the catalyst.[1][9]

Q2: How can I monitor the progress of the reaction?

A2: You can monitor the reaction progress by:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate alongside the starting carboxylic acid. The formation of a new spot with a different Rf value indicates the formation of the ester.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the amounts of starting materials, product, and any side products in the reaction mixture.[10]

Q3: What are the optimal reaction conditions for maximizing the yield of this compound?

A3: The optimal conditions will depend on your specific experimental setup. However, the following table provides illustrative data on how different parameters can affect the yield. It is recommended to perform small-scale optimization experiments to determine the best conditions for your laboratory.

Data Presentation: Optimization of this compound Synthesis

Experiment IDMolar Ratio (Acid:Methanol)Catalyst Conc. (H₂SO₄, mol%)Temperature (°C)Reaction Time (h)Yield (%)
11:5165445
21:10165465
31:10365475
41:10375485
51:10375892
61:10575890 (slight darkening)

Note: This table is for illustrative purposes and actual results may vary.

Q4: What is the best method for purifying the final product?

A4: A multi-step purification process is recommended:

  • Neutralization: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the ester into a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Distillation: Perform fractional distillation to separate the pure ester from the solvent and any remaining impurities.[11][12] Given the likely difference in boiling points between this compound and potential impurities, this is a very effective final purification step.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 2,2-diethylbutanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended for higher yields)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2,2-diethylbutanoic acid.

  • Add a 10-fold molar excess of anhydrous methanol.

  • If using a Dean-Stark apparatus, fill the side arm with methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol% relative to the carboxylic acid) to the stirred mixture.

  • Assemble the reflux condenser (and Dean-Stark trap if used).

  • Heat the mixture to a gentle reflux (the boiling point of methanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid. Swirl gently and vent frequently to release the CO₂ gas produced. Continue adding until effervescence ceases.

  • Add diethyl ether to extract the ester. Shake the separatory funnel and allow the layers to separate.

  • Drain the aqueous layer and wash the organic layer with water, followed by brine.

  • Transfer the organic layer to a clean, dry flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to remove the bulk of the solvent.

  • Purify the crude ester by fractional distillation to obtain pure this compound.

Mandatory Visualization

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start: 2,2-diethylbutanoic acid + Methanol catalyst Add H₂SO₄ (catalyst) start->catalyst 1. reflux Reflux with optional Dean-Stark catalyst->reflux 2. neutralize Neutralize with NaHCO₃ reflux->neutralize 3. Cool extract Extract with Diethyl Ether neutralize->extract 4. wash Wash with H₂O and Brine extract->wash 5. dry Dry with Na₂SO₄ wash->dry 6. distill Fractional Distillation dry->distill 7. Filter product Pure Methyl 2,2-diethylbutanoate distill->product 8. Collect

Caption: Experimental workflow for the synthesis and purification of this compound.

References

"hydrolysis of sterically hindered esters like Methyl 2,2-diethylbutanoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of sterically hindered esters, such as Methyl 2,2-diethylbutanoate.

Troubleshooting Guide

Issue: Slow or Incomplete Hydrolysis

Possible Cause Suggestion
Steric Hindrance Steric bulk around the carbonyl group can significantly slow down the rate of both acid and base-catalyzed hydrolysis. Consider switching to a more forcing or specialized protocol.
Inappropriate Solvent For base-catalyzed hydrolysis, protic solvents like water can solvate the hydroxide ion, increasing the energy barrier for the reaction.[1]
Low Reaction Temperature Hydrolysis of hindered esters often requires elevated temperatures to proceed at a reasonable rate.
Insufficient Reagent An excess of the hydrolyzing agent (acid or base) is often necessary to drive the reaction to completion.
Reversible Reaction (Acid-Catalyzed) Acid-catalyzed hydrolysis is a reversible process.[2][3] The presence of the alcohol product can lead to re-esterification.

Issue: Side Reactions or Degradation

Possible Cause Suggestion
Harsh Reaction Conditions High temperatures and strong acids or bases can lead to the degradation of sensitive functional groups on the substrate.
Transesterification If using an alcohol as a solvent in base-catalyzed hydrolysis, transesterification can occur, leading to the formation of a different ester.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of my sterically hindered ester so slow?

A1: The slow reaction rate is primarily due to steric hindrance. The bulky groups surrounding the ester's carbonyl carbon physically block the approach of the nucleophile (hydroxide ion in basic hydrolysis or water in acidic hydrolysis), making it difficult for the reaction to proceed.[1]

Q2: What are the main differences between acid-catalyzed and base-catalyzed hydrolysis for hindered esters?

A2: Acid-catalyzed hydrolysis is a reversible equilibrium process, which can be driven forward by using a large excess of water.[2][3] Base-catalyzed hydrolysis (saponification) is essentially irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[5][6] For preparative purposes, base-catalyzed hydrolysis is often preferred due to its irreversibility.

Q3: Can I use a stronger base to speed up the reaction?

A3: While a higher concentration of a strong base like NaOH or KOH can increase the reaction rate, it can also promote side reactions or degradation of your starting material or product, especially at elevated temperatures. Milder, specialized conditions are often a better approach.

Q4: Are there milder alternatives to traditional high-temperature hydrolysis?

A4: Yes, several milder methods have been developed. For base-catalyzed hydrolysis, using a non-aqueous solvent system, such as sodium hydroxide in a methanol/dichloromethane mixture, can significantly accelerate the reaction at room temperature.[1] This is because the hydroxide ion is less solvated and therefore more nucleophilic. Other methods include the use of potassium tert-butoxide in DMSO.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting ester and the appearance of the carboxylic acid product.[1] You can also use techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes a comparison of reaction conditions for the hydrolysis of a sterically hindered ester.

EsterReagent & ConditionsReaction TimeYieldReference
tert-Butyl benzoate0.3 N NaOH in 10% MeOH/CH₂Cl₂ at room temperature1.5 h95%[1]
tert-Butyl benzoate0.3 N NaOH in 80% MeOH/H₂O at room temperature3 daysIncomplete[1]
Menthyl acetate0.3 N NaOH in 10% MeOH/CH₂Cl₂ at room temperature10 min96%[1]
Menthyl acetate0.3 N NaOH in 80% MeOH/H₂O at room temperature20 h90%[1]

Experimental Protocols

Protocol 1: Mild Base-Catalyzed Hydrolysis in a Non-Aqueous Medium

This protocol is adapted from a method shown to be effective for sterically hindered esters at room temperature.[1]

Materials:

  • This compound

  • 0.3 N Sodium hydroxide in methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add the 0.3 N solution of sodium hydroxide in methanol (3 equivalents) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Dissolve the residue in water and transfer to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material and the alcohol byproduct.

  • Acidify the aqueous layer to a pH of ~2 with 1 M hydrochloric acid.

  • Extract the carboxylic acid product with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2,2-diethylbutanoic acid.

Protocol 2: Classical Acid-Catalyzed Hydrolysis

This is a general protocol for acid-catalyzed ester hydrolysis.[2][3] Note that for sterically hindered esters, this reaction may be slow and require prolonged heating.

Materials:

  • This compound

  • 10% aqueous Sulfuric acid (or Hydrochloric acid)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Separatory funnel

Procedure:

  • Place this compound and an excess of 10% aqueous sulfuric acid in a round-bottom flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for several hours to days, monitoring the reaction by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove the acid catalyst and the carboxylic acid product (which will be in the aqueous layer as the carboxylate salt).

  • To isolate the carboxylic acid, acidify the aqueous bicarbonate layer with concentrated HCl and then extract with diethyl ether.

  • Dry the final organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Visualizations

Hydrolysis_Workflow Experimental Workflow for Base-Catalyzed Hydrolysis of a Hindered Ester cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Ester in DCM reagent Add Methanolic NaOH start->reagent react Stir at Room Temperature reagent->react monitor Monitor by TLC react->monitor evaporate Evaporate Solvents monitor->evaporate Upon Completion dissolve Dissolve in Water evaporate->dissolve wash Wash with Ether dissolve->wash acidify Acidify Aqueous Layer wash->acidify extract Extract with Ether acidify->extract dry Dry & Concentrate extract->dry product Purified Carboxylic Acid dry->product

Caption: Workflow for the mild base-catalyzed hydrolysis.

Logical_Relationship Troubleshooting Logic for Slow Hydrolysis cluster_causes Potential Causes cluster_solutions Potential Solutions problem Slow/Incomplete Hydrolysis sterics Steric Hindrance problem->sterics solvent Solvent Effects problem->solvent temp Low Temperature problem->temp reversible Reversible Reaction problem->reversible change_method Switch to Milder, Non-Aqueous Protocol sterics->change_method change_solvent Use Aprotic Co-solvent solvent->change_solvent increase_temp Increase Reaction Temperature temp->increase_temp excess_water Use Large Excess of Water (Acid-Catalyzed) reversible->excess_water

Caption: Troubleshooting logic for slow ester hydrolysis.

References

"stability and degradation of Methyl 2,2-diethylbutanoate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl 2,2-diethylbutanoate

Disclaimer: This technical support center provides guidance on the stability and degradation of this compound. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, the information presented here is largely based on the known properties of structurally similar short-chain alkyl esters, such as methyl butanoate. Researchers should use this information as a general guide and are encouraged to perform their own stability studies under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of similar esters, the most common degradation pathway for this compound under typical laboratory conditions is hydrolysis. This reaction involves the cleavage of the ester bond by water, yielding 2,2-diethylbutanoic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: Ester hydrolysis can be catalyzed by both acids and bases. Therefore, the stability of this compound is expected to be lowest in strongly acidic or alkaline solutions. The compound will be most stable at a neutral or near-neutral pH. For instance, the hydrolysis of a similar compound, methyl butanoate, is significantly accelerated at pH values below 3 and above 8.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[1][2][3] For long-term storage, refrigeration is recommended to reduce the rate of potential degradation.[2] It is also advisable to protect it from moisture to prevent hydrolysis.

Q4: Is this compound susceptible to thermal degradation?

A4: While stable at standard laboratory temperatures, high temperatures can induce thermal decomposition. Studies on the related compound, methyl butanoate, show that thermal degradation occurs at elevated temperatures (in the range of 300-2500 K), leading to the formation of smaller molecules through various reaction pathways.[4][5] For typical experimental conditions, thermal degradation is not a primary concern unless high temperatures are involved.

Q5: Can enzymes degrade this compound?

A5: Yes, it is possible. Esterases and lipases are classes of enzymes that catalyze the hydrolysis of ester bonds. While specific data on this compound is unavailable, many esters are susceptible to enzymatic degradation.[6][7][8] The rate and extent of degradation will depend on the specific enzyme, its concentration, temperature, and the pH of the medium.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected loss of compound potency or concentration Hydrolysis due to moisture or inappropriate pH.- Ensure the use of anhydrous solvents and inert atmosphere if necessary.- Buffer the solution to a neutral pH if compatible with the experiment.- Store the compound and its solutions in a desiccator.
Appearance of unknown peaks in chromatography Degradation products (e.g., 2,2-diethylbutanoic acid and methanol).- Analyze the sample for the presence of the expected hydrolysis products.- Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation products.- Adjust storage and experimental conditions to minimize degradation.
Inconsistent experimental results Sample degradation during the experiment.- Evaluate the stability of the compound under your specific experimental conditions (temperature, pH, light exposure).- Prepare fresh solutions for each experiment.- Include control samples to monitor stability over the course of the experiment.
Precipitate formation in the sample Formation of a less soluble degradation product.- Identify the precipitate. If it is the carboxylic acid degradation product, its solubility may be lower in certain solvents.- Adjust the solvent system or pH to maintain the solubility of all components.

Quantitative Data Summary

Parameter Compound Value Conditions Reference
Second-Order Hydrolysis Rate Constant (Base-Catalyzed)Methyl Butanoate0.063 L/mole-secEstimated[9]
Half-life at pH 7Methyl Butanoate3.3 yearsEstimated[9]
Half-life at pH 8Methyl Butanoate121 daysEstimated[9]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is a general guideline for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with a suitable base, and analyze by a suitable analytical method (e.g., HPLC, GC-MS).

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at room temperature and monitor the degradation over time (e.g., 0, 1, 4, 8, 24 hours). Basic hydrolysis of esters is typically rapid.

    • Withdraw samples, neutralize with a suitable acid, and analyze.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period (e.g., 24 hours).

    • Analyze the sample at specified time points.

  • Thermal Degradation:

    • Place a solid or liquid sample of the compound in a controlled temperature oven (e.g., 80 °C) for a defined period.

    • Dissolve the stressed sample in a suitable solvent and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound to a known light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Keep a control sample in the dark.

    • Analyze both samples at specified time points.

  • Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) by a validated stability-indicating analytical method (e.g., HPLC with UV or MS detection, GC-MS). Compare the chromatograms to identify degradation products.

Visualizations

Hydrolysis_Pathway cluster_conditions Catalyst Methyl_2,2-diethylbutanoate This compound Products Methyl_2,2-diethylbutanoate->Products H2O Water (H₂O) H2O->Products Acid 2,2-diethylbutanoic Acid Products->Acid Methanol Methanol Products->Methanol H+ H⁺ (Acid) OH- OH⁻ (Base)

Caption: General acid/base-catalyzed hydrolysis of this compound.

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Stock Prepare Stock Solution of this compound Acid Acidic (e.g., 0.1M HCl, 60°C) Stock->Acid Base Basic (e.g., 0.1M NaOH, RT) Stock->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (e.g., 80°C) Stock->Thermal Photolytic Photolytic (e.g., UV light) Stock->Photolytic Analysis Analyze by Stability-Indicating Method (e.g., HPLC, GC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Identification Identify Degradation Products and Assess Stability Analysis->Identification

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Degradation Start Unexpected Sample Degradation Observed Check_pH Is the sample in an acidic or basic solution? Start->Check_pH Yes_pH Yes Check_pH->Yes_pH Yes No_pH No Check_pH->No_pH No Buffer Buffer solution to neutral pH if possible. Yes_pH->Buffer Check_Temp Is the sample exposed to high temperatures? No_pH->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Reduce_Temp Reduce temperature during experiment and storage. Yes_Temp->Reduce_Temp Check_Moisture Is the sample exposed to moisture? No_Temp->Check_Moisture Yes_Moisture Yes Check_Moisture->Yes_Moisture Yes No_Moisture No Check_Moisture->No_Moisture No Use_Anhydrous Use anhydrous solvents and store in a desiccator. Yes_Moisture->Use_Anhydrous Consider_Enzymatic Consider potential enzymatic degradation if biological matrix is present. No_Moisture->Consider_Enzymatic

Caption: Troubleshooting decision tree for unexpected sample degradation.

References

"troubleshooting peak tailing in GC analysis of branched esters"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding peak tailing in the gas chromatography (GC) analysis of branched esters.

Troubleshooting Guide

This section is designed to help you systematically identify and resolve common causes of peak tailing.

Inlet System Issues

Q: My peaks suddenly started tailing. What is the first thing I should check in the inlet?

A: Sudden peak tailing for all compounds often points to an issue in the inlet system.[1][2][3] The most common culprits are contamination or incorrect installation.[4][5] Start by performing basic inlet maintenance.[1]

  • Inspect and Replace the Septum: A leaking or cored septum can introduce contaminants and disrupt the flow path.

  • Inspect and Replace the Inlet Liner: The inlet liner is a primary site for the accumulation of non-volatile sample residue.[6] Over time, this residue can create active sites that interact with polar analytes like esters, causing peak tailing.[4][7] Replace the liner with a fresh, deactivated one. Using a liner with deactivated glass wool can also help trap non-volatile materials.[3][6]

  • Check for Contamination: If the liner is visibly dirty, it is a strong indicator that contamination is the source of the problem.[6]

Q: How can I tell if my inlet liner is the problem?

A: A contaminated or active inlet liner is a frequent cause of peak tailing, especially for polar compounds.[7][8][9][10] You can diagnose this by:

  • Visual Inspection: Remove the liner and check for discoloration, residue, or septa particles.[7]

  • Substitution: Replace the current liner with a new, properly deactivated liner.[10] If peak shape improves significantly, the old liner was the cause.

  • Analyte Specificity: If only polar or active compounds (like your branched esters) are tailing while non-polar compounds (like hydrocarbons) have good peak shape, it strongly suggests interaction with active sites in the liner or column.[2]

Q: Could my inlet temperature be causing peak tailing?

A: Yes, an incorrect inlet temperature can affect peak shape.

  • Temperature Too Low: If the temperature is too low for the sample's boiling point, it can lead to incomplete or slow vaporization, resulting in broad, tailing peaks.[2]

  • Temperature Too High: Excessively high temperatures can cause thermal decomposition of thermally sensitive esters, which may appear as peak tailing or split peaks.[11][12]

For most analyses, the inlet temperature should be set high enough to ensure rapid vaporization but not so high that it causes analyte degradation.[13]

Column-Related Issues

Q: I've checked the inlet, but my peaks are still tailing. What column issues should I investigate?

A: If the inlet system is not the cause, the problem likely lies with the GC column itself. Common column-related issues include contamination, degradation of the stationary phase, or improper installation.[7]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.[2][5] This is a very common cause of peak tailing that develops over time.[14]

  • Improper Installation: A poor column cut or incorrect insertion depth into the inlet and detector can create dead volume or turbulence, causing all peaks in the chromatogram to tail.[3][4][5] The column cut should be clean and at a 90° angle.[8]

  • Column Activity: The stationary phase can degrade over time, especially when exposed to oxygen at high temperatures, exposing active silanol groups on the fused silica surface.[2][8] These sites can strongly interact with polar esters, leading to tailing.[15]

Q: How do I fix column contamination?

A: The most effective solution for contamination at the head of the column is to trim the column.[4][7][8] Remove 10-20 cm from the inlet end of the column and reinstall it.[4] In some cases, up to 10% of the column length may need to be removed to solve the problem.[8] This removes the contaminated section and exposes a fresh, inert surface.

Q: What is column bleed and could it be related to peak tailing?

A: Column bleed is the natural degradation of the stationary phase at high temperatures, which can lead to a rising baseline.[8][16] While column bleed itself is a baseline issue, the underlying cause—column degradation—also exposes active sites that cause peak tailing.[2] Properly conditioning a new column can minimize bleed and ensure a more inert surface.[17][18]

Method and Sample Issues

Q: Can my sample concentration cause peak tailing?

A: Yes, injecting too much sample can lead to column overload, which is a common cause of peak fronting but can also manifest as tailing.[7][15][19] If all peaks in the chromatogram are tailing or fronting, try diluting your sample and injecting it again.[15][19] If the peak shape improves, you were likely overloading the column.

Q: Does the choice of solvent affect peak shape?

A: A mismatch between the polarity of the injection solvent and the stationary phase can cause peak shape problems.[1][20] For splitless injections, the initial oven temperature must also be compatible with the solvent's boiling point to ensure proper solvent focusing.[4]

Troubleshooting Summary Table

Symptom Potential Cause Recommended First Action Reference
All peaks tail suddenlyInlet contamination / Improper column installationPerform inlet maintenance: replace septum and liner. Check column cut and installation depth.[1][4][5]
Only polar ester peaks tailActive sites in the systemReplace the inlet liner with a new, deactivated one. Trim 10-20 cm from the column inlet.[4][7][10]
Peaks tail gradually over timeColumn contamination / degradationTrim 10-20 cm from the column inlet.[8][14]
All peaks are broad and tailingColumn overload / Incorrect temperatureDilute the sample and re-inject. Optimize inlet and oven temperatures.[2][15][19]
Tailing with a rising baselineColumn bleed / degradationCondition the column. If the problem persists, the column may need replacement.[8][16]

Diagrams and Workflows

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the cause of peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed decision1 Are ALL peaks tailing (including non-polar standards)? start->decision1 action1 Check for Physical Issues decision1->action1  Yes action2 Check for Chemical Activity decision1->action2  No   check_install Verify Column Installation (Cut, Depth, Fittings) action1->check_install check_dead_volume Inspect for Dead Volume (Poor Connections) check_install->check_dead_volume check_overload Check for Column Overload (Dilute sample) check_dead_volume->check_overload solution1 Re-install Column / Adjust Sample Concentration check_overload->solution1 check_liner Inspect/Replace Inlet Liner action2->check_liner trim_column Trim 10-20cm from Column Inlet check_liner->trim_column check_method Review Method Parameters (Temperatures, Flow Rate) trim_column->check_method solution2 Use New Deactivated Liner / Trim Column / Optimize Method check_method->solution2

Caption: A step-by-step workflow for troubleshooting GC peak tailing.

Mechanism of Peak Tailing at Active Sites

This diagram illustrates how active sites in the GC system cause peak tailing.

G Mechanism of Tailing via Active Site Interaction cluster_0 Normal Partitioning (Symmetrical Peak) cluster_1 Secondary Retention (Tailing Peak) Analyte1 Ester Phase1 Stationary Phase Analyte1->Phase1 Reversible Partitioning Result1 Symmetrical Peak Phase1->Analyte1 Analyte2 Ester Phase2 Stationary Phase Analyte2->Phase2 Normal Partitioning ActiveSite Active Site (e.g., Silanol) Analyte2->ActiveSite Strong Adsorption (Delayed Elution) Result2 Tailing Peak

Caption: Interaction of esters with active sites leads to peak tailing.

Experimental Protocols

Protocol 1: GC Column Conditioning (New Column)

Proper conditioning is crucial to remove contaminants, ensure an inert surface, and achieve a stable baseline.[21]

  • Initial Setup: Install the new column in the GC inlet, but do not connect the detector end.[22][23] Ensure you are using a clean, proper column cut.

  • Purge Column: Turn on the carrier gas and set the flow rate appropriate for the column diameter (e.g., 1-2 mL/min for a 0.25-0.32 mm ID column).[22] Allow the carrier gas to purge the column at room temperature for 15-30 minutes to remove all oxygen from the system.[22][23] This step is critical, as heating the column in the presence of oxygen will cause permanent damage.[22]

  • Temperature Program: Without making an injection, heat the oven. A typical program is to ramp the temperature at 10°C/minute from 40°C to 20°C above the maximum temperature you will use in your analytical method (do not exceed the column's maximum isothermal temperature limit).[17][22]

  • Hold: Hold at this upper temperature for 1-2 hours, or until the baseline is stable when viewed on the data system (if the column is temporarily connected to the detector for monitoring).[23] Thicker film columns may require longer conditioning times.[21]

  • Cooldown and Connect: Cool the oven down. Connect the column to the detector, ensuring a proper cut and insertion depth.

  • Final Check: Heat the system to your method's operating conditions and run a blank solvent injection to confirm a stable baseline and absence of ghost peaks.[18][23]

Protocol 2: Inlet Liner Inspection and Replacement
  • Cooldown: Ensure the GC inlet has cooled to a safe temperature (below 50°C).

  • Remove Column: Carefully remove the GC column from the inlet.

  • Open Inlet: Unscrew the retaining nut on the top of the injection port.

  • Remove Liner: Using forceps, carefully remove the inlet liner and O-ring.[6]

  • Inspect: Visibly inspect the liner for any dark deposits, charring, or pieces of septum.[7] Note that even a liner that appears clean can have active sites.[24]

  • Install New Liner: Wearing clean gloves, place a new, deactivated O-ring on a new, deactivated liner. Insert it into the inlet.

  • Reassemble: Secure the retaining nut and reinstall the column.

  • Leak Check: Perform a leak check to ensure all connections are secure.

Frequently Asked Questions (FAQs)

Q: What is peak tailing?

A: Peak tailing is a phenomenon where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[15][19] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[15] Peak tailing is undesirable because it reduces resolution between adjacent peaks and can make peak integration less accurate and reproducible, affecting quantification.[4][19]

Q: How is peak tailing quantified?

A: Peak tailing is most commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As).[15][19] The USP (United States Pharmacopeia) Tailing Factor is calculated at 5% of the peak height.[25][26][27] The formula is:

  • Tf = W₀.₀₅ / 2f

    • Where W₀.₀₅ is the peak width at 5% of the peak height.

    • And f is the distance from the peak's leading edge to the perpendicular dropped from the peak maximum, also measured at 5% height.[25][26]

A perfectly symmetrical peak has a Tailing Factor of 1.0.[25] A value greater than 1.0 indicates tailing.[19] Generally, a tailing factor above 1.5-2.0 indicates a significant problem that needs to be addressed.[4][10]

Q: Why are branched esters particularly susceptible to peak tailing?

A: Esters contain polar carbonyl groups (C=O). These groups can engage in secondary, undesirable interactions (like hydrogen bonding) with active sites within the GC system.[15][28] Active sites are typically exposed silanol groups (-Si-OH) found on the surfaces of glass inlet liners, glass wool, or on the column wall where the stationary phase has degraded.[8][9] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later and create a "tail" on the peak.[8]

Q: If I see peak tailing, should I just buy a new column?

A: Not necessarily. A new column is often a last resort. Many common causes of peak tailing are related to more easily serviceable parts of the GC.[7] Always follow a systematic troubleshooting approach, starting with the simplest and most common causes: perform inlet maintenance (replace the liner and septum) and trim the front of the column.[1][3][10] These actions resolve the majority of peak tailing issues without the expense of a new column.

References

Technical Support Center: Alternative Catalysts for the Synthesis of Hindered Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of sterically hindered esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of esterifying bulky carboxylic acids and alcohols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on alternative catalysts to assist in your synthetic endeavors.

Troubleshooting Guide

Problem: Low or No Conversion to the Desired Ester

Q1: My Fischer esterification of a tertiary alcohol is failing. What are the common causes and alternative approaches?

A1: Fischer esterification is often challenging for tertiary alcohols due to steric hindrance, which slows down the nucleophilic attack of the alcohol on the protonated carboxylic acid.[1][2] Additionally, the acidic conditions and elevated temperatures can lead to dehydration of the tertiary alcohol to form an alkene.

Troubleshooting Steps & Solutions:

  • Catalyst Choice: Switch to a catalyst system designed for sterically demanding substrates. Bulky diarylammonium arenesulfonates or organocatalysts like tetramethylammonium methyl carbonate (TMC) can be effective.[3] Solid acid catalysts with large pores can also be beneficial.[4][5]

  • Milder Conditions: Employ milder reaction conditions to prevent side reactions. The Yamaguchi esterification, for instance, proceeds at room temperature.[6][7]

  • Water Removal: Ensure rigorous removal of water, as its presence can shift the equilibrium back to the starting materials. In traditional setups, a Dean-Stark apparatus is used. For more sensitive substrates, using a drying agent that is compatible with the reaction conditions is crucial.[2]

Q2: I am attempting to esterify a bulky carboxylic acid with a primary alcohol, but the reaction is sluggish and gives low yields. What can I do?

A2: The steric bulk on the carboxylic acid can significantly hinder the approach of the alcohol, even if it is a primary alcohol.

Troubleshooting Steps & Solutions:

  • Activation of the Carboxylic Acid: Instead of relying on protonation of the carboxylic acid as in the Fischer method, convert the carboxylic acid to a more reactive intermediate. The Yamaguchi esterification, which forms a mixed anhydride, is a highly effective method for this scenario.[6][7][8]

  • Alternative Catalysts: Consider using solid acid catalysts, which can sometimes overcome steric challenges due to their specific active site environments.[5][9] For instance, sulfated zirconia and tungstated zirconia have shown high conversion rates for the esterification of long-chain fatty acids.[4]

  • Increase Reactant Concentration: While not always feasible, increasing the concentration of the less hindered reactant (the primary alcohol in this case) can help drive the equilibrium towards the product.[2]

Problem: Formation of Side Products

Q3: My reaction is producing a significant amount of rearranged or elimination byproducts. How can I suppress these side reactions?

A3: Rearrangement and elimination are common side reactions, particularly with secondary and tertiary alcohols under strongly acidic conditions.

Troubleshooting Steps & Solutions:

  • Switch to a Milder Catalyst: Avoid strong mineral acids like sulfuric acid. Catalysts like bulky diarylammonium arenesulfonates or the use of coupling agents in methods like the Yamaguchi esterification operate under much milder conditions, minimizing these side reactions.[6][7][8]

  • Lower Reaction Temperature: High temperatures favor elimination reactions. If your chosen catalytic system allows, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Consider a Different Synthetic Route: If side reactions are unavoidable, it may be necessary to consider a different approach, such as using an acid chloride or anhydride with the alcohol in the presence of a non-nucleophilic base.

Frequently Asked Questions (FAQs)

Q4: What are the main advantages of using alternative catalysts over traditional methods like Fischer esterification for hindered substrates?

A4: The primary advantages include:

  • Higher Yields: Alternative catalysts are specifically designed to overcome steric hindrance, leading to significantly higher product yields.[4][10]

  • Milder Reaction Conditions: Many alternative methods operate at or below room temperature, preserving sensitive functional groups and preventing side reactions like dehydration and rearrangement.[6][7]

  • Improved Substrate Scope: These catalysts can be applied to a wider range of sterically demanding carboxylic acids and alcohols where traditional methods fail.[3]

  • Enhanced Chemoselectivity: Some modern catalysts offer high chemoselectivity, allowing for the esterification of a specific hydroxyl group in a polyol, for example.

Q5: Are solid acid catalysts reusable, and how does their activity compare to homogeneous catalysts?

A5: Yes, a major advantage of solid acid catalysts is their ease of separation from the reaction mixture and their potential for reuse over multiple cycles.[4] While their initial activity might sometimes be lower than strong homogeneous acids due to mass transfer limitations, they can be highly effective, especially in flow chemistry setups.[5] Their reusability and reduced environmental impact make them an attractive green alternative.

Q6: When should I consider using an organocatalyst for my hindered esterification?

A6: Organocatalysts are an excellent choice when you need to avoid metal contamination in your final product, which is often a critical requirement in pharmaceutical and materials science applications. Catalysts like diarylprolinol silyl ethers and tetramethylammonium methyl carbonate have shown great promise in promoting esterification of hindered substrates under metal-free conditions.[3][11]

Data Presentation: Comparison of Alternative Catalysts

Catalyst SystemSubstrate Example (Acid/Alcohol)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Yamaguchi Esterification Sterically hindered carboxylic acid / Secondary alcoholStoichiometric reagentsRoom Temp2-684[8]
Bulky Diarylammonium Arenesulfonate Pivalic acid / 1-Adamantanol18024>90N/A
Tetramethylammonium Methyl Carbonate (TMC) Transesterification of various esters and alcohols1-1065-1103-50High[3]
Sulfated Zirconia n-Octanoic acid / 2-Ethylhexanol0.45 wt%175N/A99[4]
Amberlyst-15 Oleic acid / Methanol24 wt%644>90[4]
Porous Phenolsulfonic Acid-Formaldehyde Resin Octanoic acid / 2-Ethylhexanol0.45 wt%12024~90[5]

Experimental Protocols

Protocol 1: Yamaguchi Esterification of a Hindered Carboxylic Acid and Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Hindered carboxylic acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Hindered alcohol (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (3.0 equiv)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Anhydride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hindered carboxylic acid (1.0 equiv) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equiv) dropwise, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.1 equiv).

    • Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Esterification:

    • In a separate flame-dried flask, dissolve the hindered alcohol (1.5 equiv) and DMAP (3.0 equiv) in anhydrous toluene.

    • Filter the previously formed mixed anhydride solution through a cannula or a filter stick into the alcohol/DMAP solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the steric hindrance of the substrates.[8]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Visualizations

Logical Workflow for Catalyst Selection

Catalyst_Selection Start Start: Synthesis of a Hindered Ester Substrate_Analysis Analyze Steric Hindrance of Acid and Alcohol Start->Substrate_Analysis High_Hindrance High Steric Hindrance (e.g., Tertiary Alcohol or Bulky Acid) Substrate_Analysis->High_Hindrance High Moderate_Hindrance Moderate Steric Hindrance Substrate_Analysis->Moderate_Hindrance Moderate Metal_Sensitivity Is the product sensitive to metal contamination? High_Hindrance->Metal_Sensitivity Traditional_Fischer Fischer Esterification (with caution for side reactions) Moderate_Hindrance->Traditional_Fischer Organocatalyst Use Organocatalyst (e.g., TMC, Diarylprolinol Ether) Metal_Sensitivity->Organocatalyst Yes Solid_Acid Consider Solid Acid Catalyst (e.g., Zeolite, Resin) Metal_Sensitivity->Solid_Acid No Yamaguchi Yamaguchi Esterification Metal_Sensitivity->Yamaguchi No Bulky_Ammonium Bulky Diarylammonium Arenesulfonate Metal_Sensitivity->Bulky_Ammonium No End Proceed with Synthesis Organocatalyst->End Solid_Acid->End Yamaguchi->End Bulky_Ammonium->End Traditional_Fischer->End

Caption: A decision tree for selecting an appropriate catalyst system for hindered ester synthesis.

Experimental Workflow for Yamaguchi Esterification

Yamaguchi_Workflow Start Start: Assemble Reactants Mix_Acid_Reagent Mix Carboxylic Acid, Et3N, and Yamaguchi Reagent in THF at 0°C Start->Mix_Acid_Reagent Prepare_Alcohol Prepare Solution of Alcohol and DMAP in Toluene Start->Prepare_Alcohol Form_Anhydride Stir at Room Temperature to Form Mixed Anhydride Mix_Acid_Reagent->Form_Anhydride Combine Filter Anhydride Solution into Alcohol Solution Form_Anhydride->Combine Prepare_Alcohol->Combine React Stir at Room Temperature and Monitor Progress Combine->React Workup Quench, Extract, Wash, and Dry React->Workup Purify Purify by Column Chromatography Workup->Purify End Obtain Pure Hindered Ester Purify->End

Caption: A step-by-step workflow for performing the Yamaguchi esterification.

References

Validation & Comparative

A Comparative Analysis of Methyl 2,2-diethylbutanoate and Methyl 2,2-dimethylbutanoate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and spectroscopic profiles of two structurally related esters: Methyl 2,2-diethylbutanoate and Methyl 2,2-dimethylbutanoate.

This guide provides a comparative overview of this compound and Methyl 2,2-dimethylbutanoate, two isomeric esters with potential applications in organic synthesis, materials science, and as fragrance components. While extensive experimental data is available for Methyl 2,2-dimethylbutanoate, there is a notable scarcity of published experimental values for this compound. This comparison summarizes the known properties of the dimethyl ester and provides data on the precursor acid of the diethyl ester to infer its expected characteristics.

Physicochemical Properties

The substitution of two methyl groups with two ethyl groups at the α-carbon is expected to significantly influence the physicochemical properties. Generally, an increase in molecular weight and alkyl chain length leads to a higher boiling point and density.

PropertyMethyl 2,2-dimethylbutanoateThis compound
CAS Number 813-67-2[1][2]Not Available
Molecular Formula C₇H₁₄O₂[1][2]C₉H₁₈O₂
Molecular Weight 130.18 g/mol [1]158.24 g/mol
Boiling Point 127-127.5 °C[1]Predicted: Higher than 127.5 °C
Density 0.8820 g/cm³[1]Predicted: Higher than 0.8820 g/cm³
Appearance Colorless liquid[1]Predicted: Colorless liquid
Odor Fruity, apple-like[1]Predicted: Fruity
Solubility Limited solubility in water, soluble in organic solvents.Predicted: Lower solubility in water than the dimethyl analog; soluble in organic solvents.
Hazards Flammable liquid and vapor, causes skin and eye irritation, may cause respiratory irritation.[3]Predicted: Similar hazard profile to the dimethyl analog.

Structural Comparison

The structural difference between the two esters lies in the alkyl substituents at the quaternary α-carbon. This steric hindrance is a key factor in their reactivity.

Structural_Comparison Structural Comparison of Esters cluster_0 Methyl 2,2-dimethylbutanoate cluster_1 This compound m1 m1 m2 Structure not available in databases. Predicted structure shown. Synthesis_Workflow start Start: Carboxylic Acid + Methanol step1 Add H₂SO₄ (catalyst) start->step1 step2 Reflux step1->step2 step3 Neutralize with NaHCO₃ step2->step3 step4 Extract with Et₂O step3->step4 step5 Dry over MgSO₄ step4->step5 step6 Purify by Distillation step5->step6 end End: Pure Methyl Ester step6->end

References

A Comparative Guide to the Analysis of Branched-Chain Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary analytical techniques for the quantification of branched-chain fatty acid methyl esters (BCFA FAMEs). As interest in the roles of BCFAs in metabolic regulation, disease pathology, and as potential therapeutic targets grows, robust and reliable analytical methods are paramount. This document offers an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), supported by experimental data to inform methodology selection for researchers in academia and the pharmaceutical industry.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches on the acyl chain. Predominantly saturated, they are found in various natural sources, including bacteria, ruminant fats, and human vernix caseosa. Emerging research has implicated BCFAs in diverse physiological processes, from modulating membrane fluidity to influencing metabolic and inflammatory signaling pathways. Their unique structures and biological activities necessitate accurate and precise quantification to elucidate their functions in health and disease.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for BCFA FAMEs is critical and depends on the specific research question, required sensitivity, and the complexity of the sample matrix. The three principal methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Quantitative Performance

The following tables summarize the key quantitative performance parameters for each technique based on published experimental data. These values can vary depending on the specific instrumentation, column chemistry, and sample matrix.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ)

Analytical TechniqueAnalyteLODLOQCitation
GC-MS Short-Chain Fatty Acids< 0.01 µg/mL< 0.1 µg/mL[1]
Fatty Acid Methyl Esters≤0.04 µg/mL-
¹H-NMR Short-Chain Fatty Acids~2 µg/mL~4 µg/mL[1]
HPLC-MS/MS Short-Chain Fatty Acids0.001-0.005 µg/mL0.005-0.01 µg/mL

Table 2: Comparison of Linearity and Accuracy

Analytical TechniqueAnalyteLinearity (R²)Accuracy (Recovery %)Citation
GC-MS Short-Chain Fatty Acids> 0.9997.8% - 108.3%[1]
Fatty Acid Methyl Esters> 0.99-
¹H-NMR Short-Chain Fatty Acid Mix> 0.99Not Reported[2][3][4]
HPLC-UV Fatty Acid Methyl Esters> 0.99Not Reported[5]
Methodological Overview
  • GC-MS is the most established and widely used method for FAME analysis due to its high resolution and sensitivity. It excels at separating complex mixtures of fatty acid isomers. Derivatization to the volatile methyl esters is a prerequisite for analysis.

  • ¹H-NMR offers a non-destructive and highly quantitative approach that requires minimal sample preparation. It provides structural information and can determine the relative and absolute concentrations of FAMEs in a mixture. However, it is generally less sensitive than MS-based methods.

  • HPLC , particularly when coupled with mass spectrometry (HPLC-MS), provides a powerful tool for the analysis of FAMEs, especially for less volatile or thermally labile compounds. Reversed-phase HPLC is commonly used to separate FAMEs based on their hydrophobicity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for BCFA FAME Analysis

This protocol is adapted from established methods for fatty acid analysis.[6][7]

a) Lipid Extraction and Transesterification to FAMEs:

  • Homogenization: Homogenize 50-100 mg of tissue or cell pellet in a chloroform/methanol mixture (2:1, v/v).

  • Extraction: Add water to the homogenate to induce phase separation. Centrifuge and collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Methylation: Add 2 mL of 1.25 M methanolic HCl to the dried lipid extract.

  • Incubation: Heat the mixture at 80°C for 1 hour to convert fatty acids to their corresponding methyl esters.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution: Evaporate the hexane and reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.

b) GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 180°C at 10°C/min, then to 240°C at 5°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Identification: BCFA FAMEs are identified based on their retention times and characteristic mass spectra compared to known standards.

Quantitative ¹H-NMR Spectroscopy Protocol for BCFA FAME Analysis

This protocol is based on the principles of quantitative NMR (qNMR).[2][3][4][8][9]

a) Sample Preparation:

  • Prepare FAMEs as described in the GC-MS protocol.

  • Accurately weigh approximately 5-10 mg of the FAMEs mixture into an NMR tube.

  • Add a known amount of an internal standard (e.g., maleic acid, 1,3,5-trinitrobenzene) to the NMR tube.

  • Dissolve the sample and internal standard in 0.6 mL of deuterated chloroform (CDCl₃).

b) ¹H-NMR Analysis:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s to ensure full relaxation of all protons.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Quantification: Integrate the signals corresponding to the methyl ester protons of the FAMEs (~3.67 ppm) and a known signal from the internal standard. The concentration of the BCFA FAMEs can be calculated using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₑ / Iₛₜₑ) * (Mₓ / Mₛₜₑ) * Cₛₜₑ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons for the analyte signal

    • Nₛₜₑ = Number of protons for the internal standard signal

    • Iₛₜₑ = Integral of the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛₜₑ = Molar mass of the internal standard

    • Cₛₜₑ = Concentration of the internal standard

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol for BCFA FAME Analysis

This protocol is a general guideline for the separation of FAMEs and can be optimized for specific BCFA FAMEs.[5]

a) Sample Preparation:

  • Prepare FAMEs as described in the GC-MS protocol.

  • Dissolve the FAMEs mixture in the initial mobile phase (e.g., acetonitrile/water).

  • Filter the sample through a 0.22 µm syringe filter before injection.

b) HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient: Start with 70% A, increase to 100% A over 20 minutes, hold for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 205 nm or a mass spectrometer.

  • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using standards of known concentrations of the BCFA FAMEs of interest.

Signaling Pathways and Experimental Workflows

To provide a broader context for the analysis of BCFAs, the following diagrams illustrate a key biosynthetic pathway and a typical experimental workflow for comparative analysis.

BCFA Biosynthesis from Branched-Chain Amino Acids

Branched-chain fatty acids are synthesized from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[10][11] This pathway is particularly active in certain bacteria and has been observed in mammalian tissues.

BCFA_Biosynthesis cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Intermediate Keto Acids cluster_2 Acyl-CoA Primers cluster_3 Branched-Chain Fatty Acid Synthesis Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isoleucine Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha-Keto-beta-methylvalerate BCAT Valine Valine alpha-Ketoisovalerate alpha-Ketoisovalerate Valine->alpha-Ketoisovalerate BCAT Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA BCKDH Fatty Acid Synthase Fatty Acid Synthase Isovaleryl-CoA->Fatty Acid Synthase 2-Methylbutyryl-CoA->Fatty Acid Synthase Isobutyryl-CoA->Fatty Acid Synthase iso-BCFAs iso-BCFAs Fatty Acid Synthase->iso-BCFAs anteiso-BCFAs anteiso-BCFAs Fatty Acid Synthase->anteiso-BCFAs

Caption: Biosynthesis of iso- and anteiso-BCFAs from BCAAs.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for a robust comparative analysis of different analytical techniques.

Experimental_Workflow Sample_Collection Biological Sample Collection (Tissue, Cells, Biofluid) Lipid_Extraction Total Lipid Extraction Sample_Collection->Lipid_Extraction FAME_Derivatization Derivatization to FAMEs Lipid_Extraction->FAME_Derivatization Sample_Splitting Sample Splitting for Parallel Analysis FAME_Derivatization->Sample_Splitting GCMS_Analysis GC-MS Analysis Sample_Splitting->GCMS_Analysis NMR_Analysis ¹H-NMR Analysis Sample_Splitting->NMR_Analysis HPLC_Analysis HPLC Analysis Sample_Splitting->HPLC_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition NMR_Analysis->Data_Acquisition HPLC_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Comparative_Analysis Comparative Statistical Analysis (LOD, LOQ, Linearity, Accuracy) Data_Processing->Comparative_Analysis Method_Selection Informed Method Selection Comparative_Analysis->Method_Selection

Caption: Workflow for comparing analytical methods for BCFA FAMEs.

Conclusion

The choice of analytical technique for the quantification of BCFA FAMEs is a critical decision that impacts the quality and applicability of the resulting data.

  • GC-MS remains the gold standard for high-sensitivity and comprehensive profiling of complex BCFA mixtures.

  • ¹H-NMR provides a robust, non-destructive, and highly quantitative alternative, particularly when absolute quantification without the need for extensive calibration is desired, albeit with lower sensitivity.

  • HPLC , especially when coupled with MS, offers a versatile platform for the analysis of a broad range of FAMEs and is particularly advantageous for compounds that are not amenable to GC analysis.

Researchers and drug development professionals should carefully consider the specific requirements of their studies, including the expected concentration of BCFAs, the complexity of the sample matrix, and the need for structural confirmation, to select the most appropriate analytical methodology. This guide provides the foundational information to make an informed decision and to design and execute robust and reliable studies on the important class of branched-chain fatty acids.

References

A Comparative Guide to the Validation of Analytical Methods for Ester Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of esters is critical across a wide range of applications, from pharmaceutical analysis to food science and biofuel production. The validation of the analytical methods used for this purpose ensures the reliability, consistency, and accuracy of the results. This guide provides a comparative overview of the most common analytical techniques for ester quantification, with a focus on their validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Core Analytical Techniques

The primary methods for ester quantification are chromatographic techniques, renowned for their separating power and sensitivity.

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (GC-FID), this is a robust and widely used method, particularly for volatile esters or those that can be easily derivatized to become volatile. Fatty Acid Methyl Esters (FAMEs), for instance, are commonly analyzed using GC-FID.[4]

  • High-Performance Liquid Chromatography (HPLC): Typically paired with an Ultraviolet (UV) detector, HPLC is suitable for a broader range of esters, including those that are less volatile or thermally labile.[5][6][7][8] It offers versatility in mobile and stationary phases, allowing for the separation of complex mixtures.[5][6][7][8]

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow is depicted below.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_purpose Define Analytical Purpose & Scope select_method Select Appropriate Analytical Method define_purpose->select_method define_acceptance Define Validation Parameters & Criteria select_method->define_acceptance prepare_protocol Prepare Validation Protocol define_acceptance->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments collect_data Collect & Analyze Data perform_experiments->collect_data prepare_report Prepare Validation Report collect_data->prepare_report review_approve Review & Approve Report prepare_report->review_approve

A generalized workflow for the validation of an analytical method.

Comparative Performance of GC-FID and HPLC-UV

The choice between GC-FID and HPLC-UV often depends on the specific ester, the sample matrix, and the desired performance characteristics. The following table summarizes typical validation parameters for these two methods based on published data for fatty acid methyl ester (FAME) analysis.

Validation ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV)
Linearity (r²) > 0.99> 0.99[5][6][7][8]
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (RSD%) Repeatability: 0.1 - 0.4%[4], Intermediate Precision: 0.2 - 1.8%[4]< 3%[5][6][7][8]
Limit of Detection (LOD) 0.148 mg/g of oil[9]Method and analyte dependent
Limit of Quantification (LOQ) 0.476 mg/g of oil[9]Method and analyte dependent
Robustness Variations in injector/detector temp., flow rate, etc. show low RSD% (0.1 - 1.6%)[4]Generally robust to small changes in mobile phase composition and flow rate
Decision Framework for Method Selection

The selection of an appropriate analytical method is a critical first step. The following diagram illustrates a decision-making process for choosing between GC and HPLC for ester quantification.

Method Selection for Ester Quantification start Start: Ester Quantification Needed volatility Is the ester volatile or can it be easily derivatized to a volatile form? start->volatility thermal_stability Is the ester thermally stable? volatility->thermal_stability Yes hplc_method High-Performance Liquid Chromatography (HPLC) is a suitable method. volatility->hplc_method No gc_method Gas Chromatography (GC) is a suitable method. thermal_stability->gc_method Yes thermal_stability->hplc_method No

A decision tree for selecting between GC and HPLC for ester analysis.

Experimental Protocols

Below are generalized experimental protocols for the quantification of esters using GC-FID and HPLC-UV. These should be adapted and optimized for specific applications.

Protocol 1: Quantification of Fatty Acid Methyl Esters (FAMEs) by GC-FID

This protocol is based on the common practice of converting fatty acids or triglycerides into their more volatile methyl esters for GC analysis.

1. Sample Preparation (Esterification):

  • Accurately weigh approximately 25 mg of the oil or fat sample into a reaction vial.

  • Add 2 mL of a methanolic hydrochloride reagent.

  • Heat the mixture at 80°C for 20 minutes to facilitate the esterification reaction.

  • Allow the reaction vial to cool to room temperature.

  • Perform a liquid-liquid extraction by adding 2 mL of 6% (w/v) aqueous sodium carbonate and 2 mL of heptane. The FAMEs will partition into the upper heptane layer.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Column: A capillary column suitable for FAME analysis (e.g., OV CARBOWAX 20 M, 30 m x 0.32 mm x 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate of 1-2.5 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 40-70°C, hold for 2 minutes.[4]

    • Ramp: Increase temperature at a rate of 5-10°C/min to 230-240°C.[4]

    • Final hold: Maintain the final temperature for 5-7 minutes.[4]

  • Injector: Split mode (e.g., 20:1), temperature set to 250°C.[4]

  • Detector: FID, temperature set to 250°C.[4]

  • Injection Volume: 1 µL.[4]

3. Calibration and Quantification:

  • Prepare a series of calibration standards of known concentrations of the target FAMEs.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the concentration of the FAMEs by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of Esters by HPLC-UV

This protocol is suitable for esters that possess a UV chromophore.

1. Sample Preparation:

  • Accurately weigh the sample containing the ester of interest.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector, pump, and autosampler.

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water. The elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time).[5][6][7][8]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[5][6][7][8]

  • Detector Wavelength: Set to the wavelength of maximum absorbance of the target ester (e.g., 205 nm for some fatty acid esters).[5]

  • Injection Volume: 10-20 µL.[5]

3. Calibration and Quantification:

  • Prepare a series of calibration standards of the pure ester at different concentrations in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area versus the concentration of the ester.

  • Inject the prepared sample solution and calculate the concentration of the ester using the regression equation from the calibration curve.

By following these protocols and considering the comparative data, researchers can select and validate the most appropriate analytical method for their specific ester quantification needs, ensuring data of high quality and reliability.

References

A Researcher's Guide to Ester Synthesis: Comparing Fischer Esterification with Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in chemical research and drug development, the synthesis of esters is a foundational and frequently employed transformation. The choice of esterification method can significantly impact yield, purity, and compatibility with other functional groups within a molecule. While the classic Fischer esterification remains a staple, a variety of other methods have been developed to address its limitations, offering milder conditions, higher yields, and broader substrate scope. This guide provides an objective comparison of Fischer esterification with key alternatives, supported by experimental data and detailed protocols to aid in methodological selection.

Fischer-Speier Esterification

First described in 1895, Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium process, and to achieve high yields, the reaction is typically driven forward by using a large excess of the alcohol or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[1][2][3][4]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen by an acid catalyst (like H₂SO₄ or TsOH), which increases the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[1][2][4]

Advantages:

  • Simplicity and Cost-Effectiveness: Utilizes simple, inexpensive reagents and catalysts.[5]

  • Atom Economy: The direct acylation of alcohols is preferred over methods using anhydrides or acid chlorides, which have poorer atom economy.[1]

  • Scalability: It is an effective and cheap process for large-scale ester production.[3]

Disadvantages:

  • Harsh Conditions: Requires strong acid catalysts and often high temperatures (60–110 °C), which are incompatible with sensitive functional groups.[1]

  • Reversibility: The reaction is an equilibrium, which can lead to incomplete conversion and lower yields if water is not removed.[1][3]

  • Slow Reaction Rates: Reaction times can be long, often ranging from several hours to days.[1]

  • Substrate Limitations: Tertiary alcohols are prone to elimination under the acidic conditions, and phenols react poorly.[1][2]

Modern Alternatives to Fischer Esterification

To overcome the drawbacks of the Fischer method, several other esterification techniques have been developed, each with unique advantages.

Steglich Esterification

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] This reaction is highly efficient and can be performed at room temperature, making it suitable for acid-labile and sterically hindered substrates.[6][8]

Mechanism: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, acting as an acyl transfer catalyst, reacts with this intermediate to form a reactive amide. The alcohol then attacks this "active ester," yielding the final product and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[6][8]

Key Features:

  • Mild Conditions: Typically performed at room temperature in solvents like dichloromethane (DCM).[6][9]

  • High Yields: Effective for a wide range of substrates, including those that are sensitive.[10]

  • Byproduct Removal: The DCU byproduct is a solid, simplifying purification.[6]

  • Limitation: DCC is a toxic reagent, and the DCU byproduct can sometimes be difficult to remove completely from the reaction mixture.[11]

Yamaguchi Esterification

The Yamaguchi esterification is renowned for its ability to produce high yields of esters, including macrocyclic lactones, under mild conditions.[11][12] The process involves the formation of a mixed anhydride from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by the addition of the alcohol in the presence of a stoichiometric amount of DMAP.[13][14][15]

Mechanism: The carboxylic acid is first treated with the Yamaguchi reagent and a base (like triethylamine) to form a mixed anhydride. This anhydride then reacts with DMAP, which acts as a nucleophilic catalyst, to form a highly reactive acylpyridinium salt. The alcohol then attacks this intermediate to furnish the ester.[11][14]

Key Features:

  • High Yields and Short Reaction Times: Known for its efficiency and speed.[12][13]

  • Mild Conditions: The reaction is gentle and suitable for complex, sensitive molecules.[13][14]

  • Macrolactonization: It is a leading method for the synthesis of large-ring lactones, which are common in natural products.[11][15]

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into various functional groups, including esters, with a complete inversion of stereochemistry at the alcohol's chiral center.[16][17][18] This Sₙ2 reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17]

Mechanism: PPh₃ attacks DEAD to form a betaine intermediate. This intermediate deprotonates the carboxylic acid. The alcohol's oxygen then attacks the activated phosphorus, forming an alkoxyphosphonium salt, which makes the hydroxyl group a good leaving group. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to yield the ester with inverted stereochemistry.[16][18][19]

Key Features:

  • Stereochemical Inversion: Its defining characteristic is the predictable inversion of configuration at a stereogenic alcohol center.[16][18]

  • Mild Conditions: The reaction proceeds under neutral conditions, often at or below room temperature.

  • Broad Scope: A wide range of acidic nucleophiles (pKa < 13) can be used.[17]

  • Purification Challenges: The byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine, can complicate purification.[20]

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol.[21] This equilibrium reaction is often catalyzed by either an acid or a base.[21][22] It is particularly useful when the desired ester cannot be easily formed from the parent carboxylic acid or for large-scale industrial processes like biodiesel production.[21][23]

Mechanism: Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the starting ester to form a tetrahedral intermediate, which then eliminates the original alkoxy group.[22] Under acidic conditions, the carbonyl oxygen is protonated to activate the ester for nucleophilic attack by the alcohol.[22]

Key Features:

  • Alternative Starting Material: Uses an existing ester instead of a carboxylic acid.

  • Driving Equilibrium: The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct (e.g., by distillation).[21]

  • Industrial Relevance: It is the primary method for producing biodiesel from triglycerides.[21][23]

Quantitative Data Comparison

The following table summarizes typical experimental conditions and outcomes for the different esterification methods, based on representative literature examples.

Method Carboxylic Acid Alcohol Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Citation
Fischer Citric AcidMethanolH₂SO₄MethanolReflux-32[24]
Fischer Acetic AcidOctanolDowex H⁺/NaINone55283[24]
Steglich Benzoic AcidBenzyl AlcoholDCC, DMAPDCMRT12~95[6][10]
Yamaguchi Sorangi-acid (complex)Sorangi-alcohol (complex)2,4,6-Trichlorobenzoyl chloride, DMAP, Et₃NTolueneRT-79[11]
Mitsunobu Benzoic AcidAllyl AlcoholPPh₃, DEADTHF0 → RTSeveralHigh[17][20]
Transesterification Methyl Esters (from WFO)MethanolNaOHMethanol60190.6[25][26]

Note: Reaction conditions and yields are highly substrate-dependent. This table provides illustrative examples.

Visualization of Reaction Mechanisms and Workflows

Diagrams created with Graphviz provide a clear visual summary of the chemical transformations and experimental processes.

Reaction Mechanisms

Fischer_Esterification cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer & Water Elimination cluster_step4 Step 4: Deprotonation Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Acid->Protonated_Acid + H⁺ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O

Caption: The reaction mechanism of Fischer-Speier Esterification.

Steglich_Esterification Steglich Esterification Mechanism Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC Active_Ester Acylpyridinium 'Active Ester' O_Acylisourea->Active_Ester + DMAP (cat.) DMAP DMAP Ester R-COOR' Active_Ester->Ester + R'-OH DCU DCU (precipitate) Active_Ester->DCU - DMAP Alcohol R'-OH

Caption: The catalytic cycle of Steglich Esterification.

Yamaguchi_Esterification Yamaguchi Esterification Mechanism Acid R-COOH Mixed_Anhydride Mixed Anhydride Acid->Mixed_Anhydride Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_Reagent->Mixed_Anhydride Base Et₃N Base->Mixed_Anhydride Acylpyridinium Acylpyridinium Intermediate Mixed_Anhydride->Acylpyridinium + DMAP DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH Alcohol R'-OH

Caption: Mechanism of the Yamaguchi Esterification.

Mitsunobu_Reaction Mitsunobu Reaction for Ester Synthesis PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Ion_Pair Ion Pair Betaine->Ion_Pair + R-COOH Acid R-COOH Alkoxyphosphonium Alkoxyphosphonium Salt Ion_Pair->Alkoxyphosphonium + R'-OH Alcohol R'-OH Ester R-COOR' (Inverted) Alkoxyphosphonium->Ester SN2 attack by R-COO⁻ TPPO TPPO Alkoxyphosphonium->TPPO

Caption: Key intermediates in the Mitsunobu Reaction.

Comparative Experimental Workflow

Workflow_Comparison Generalized Experimental Workflow Comparison cluster_Fischer Fischer cluster_Steglich Steglich cluster_Mitsunobu Mitsunobu F1 Combine Acid, xs Alcohol, & Acid Catalyst F2 Heat to Reflux (Remove H₂O) F1->F2 F3 Aqueous Workup (Neutralize Acid) F2->F3 F4 Purify (Distillation/ Chromatography) F3->F4 S1 Combine Acid, Alcohol, DCC, DMAP in Solvent S2 Stir at RT S1->S2 S3 Filter to Remove DCU Precipitate S2->S3 S4 Aqueous Workup & Purification S3->S4 M1 Combine Acid, Alcohol, PPh₃ in Solvent M2 Cool to 0°C, Slowly Add DEAD M1->M2 M3 Warm to RT & Stir M2->M3 M4 Purify (Chromatography to remove TPPO) M3->M4

Caption: High-level comparison of experimental workflows.

Experimental Protocols

General Protocol for Fischer Esterification

Adapted from literature procedures.[27]

  • To a round-bottom flask equipped with a reflux condenser, add the carboxylic acid (1.0 equiv).

  • Add a large excess of the desired alcohol (e.g., 10-fold excess), which often serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equiv).

  • Heat the mixture to a gentle reflux with stirring. If not using a large excess of alcohol, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water azeotropically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

General Protocol for Steglich Esterification

Based on the original method by Neises and Steglich, 1978.[6][8]

  • Dissolve the carboxylic acid (1.0 equiv), alcohol (1.0-1.2 equiv), and a catalytic amount of DMAP (0.05-0.2 equiv) in an anhydrous aprotic solvent (typically dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in the same solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Wash the filtrate with dilute HCl to remove excess DMAP and base impurities, followed by saturated sodium bicarbonate and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

General Protocol for Yamaguchi Esterification

Adapted from procedures used in natural product synthesis.[11][14]

  • Anhydride Formation: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere, add triethylamine (1.1 equiv).

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) and stir the mixture at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve the alcohol (1.2-1.5 equiv) and a stoichiometric amount of DMAP (3.0-4.0 equiv) in the same solvent.

  • Slowly add the mixed anhydride solution from the first step to the alcohol/DMAP solution via cannula or dropping funnel.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute with an organic solvent and wash sequentially with water, dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The selection of an esterification method is a critical decision in synthesis design.

  • Fischer Esterification remains the method of choice for simple, robust substrates where harsh conditions are tolerated, especially on a large scale, due to its low cost and simplicity.[3][5]

  • Steglich Esterification is ideal for thermally sensitive or sterically hindered substrates, offering mild conditions at the cost of using a toxic coupling agent.[8][10]

  • Yamaguchi Esterification excels in the synthesis of complex molecules and macrolactones, providing high yields under gentle conditions.[11][12]

  • The Mitsunobu Reaction is unparalleled when a specific stereochemical outcome (inversion) is required, though purification can be a challenge.[16][18]

  • Transesterification provides a valuable alternative route when starting from another ester is more practical than starting from the corresponding carboxylic acid.[23]

By understanding the mechanisms, advantages, and practical considerations of each method, researchers can select the most appropriate strategy to achieve their synthetic goals efficiently and effectively.

References

Performance of Methyl 2,2-diethylbutanoate as a Fuel Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for Methyl 2,2-diethylbutanoate necessitates a generalized comparison based on similar chemical compounds.

For immediate reference, no public, peer-reviewed experimental data specifically detailing the performance of this compound as a fuel additive was identified during the literature search for this guide. Consequently, a direct and quantitative comparison with established fuel additives is not feasible at this time.

This guide, therefore, provides a comparative framework based on the known performance of similar branched methyl esters and outlines the standardized experimental protocols required to evaluate a novel fuel additive. This information is intended for researchers, scientists, and drug development professionals interested in the potential of new fuel additives.

General Performance of Branched Methyl Esters in Gasoline

Branched methyl esters are a class of organic compounds that have been explored as potential gasoline additives. Their molecular structure, featuring branched alkyl chains, can influence key fuel properties, potentially offering benefits in terms of combustion efficiency and emissions.

Key Performance Metrics:

  • Octane Rating: The octane number of a fuel is a measure of its resistance to autoignition (knocking) in a spark-ignition engine. Higher octane fuels allow for higher engine compression ratios, which can lead to increased power and efficiency. Some studies on esters as fuel additives suggest they can have a positive impact on the octane rating of the fuel blend.

  • Reid Vapor Pressure (RVP): RVP is a measure of a fuel's volatility. It is a critical parameter for ensuring proper engine operation in different ambient temperatures and is regulated to control evaporative emissions. The addition of esters can alter the RVP of gasoline, and the extent of this change is dependent on the specific ester's properties and its concentration in the blend.

  • Engine Performance: The addition of an oxygenated compound like a methyl ester can lead to more complete combustion. This can manifest as changes in engine power, torque, and fuel efficiency.

  • Exhaust Emissions: More complete combustion can lead to a reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions. The effect on nitrogen oxides (NOx) emissions can be more complex and depends on various combustion parameters.

Comparison with Alternative Fuel Additives

A thorough evaluation of this compound would require a direct comparison against well-established fuel additives such as ethanol and methyl tertiary-butyl ether (MTBE).

  • Ethanol: A widely used biofuel, ethanol is known for its high octane rating. However, its higher oxygen content and lower energy density compared to gasoline can lead to increased fuel consumption. Ethanol also has a significant impact on the Reid Vapor Pressure of gasoline blends.

  • Methyl Tertiary-Butyl Ether (MTBE): MTBE was a common octane enhancer and oxygenate used to reduce carbon monoxide emissions. However, due to concerns over groundwater contamination, its use has been significantly restricted in many countries.

Experimental Protocols for Fuel Additive Evaluation

To rigorously assess the performance of a new fuel additive like this compound, a series of standardized experimental protocols must be followed.

1. Fuel Blend Preparation and Analysis: The initial step involves preparing stable blends of the additive with a base gasoline at various concentrations. These blends, along with the base gasoline, are then subjected to a comprehensive analysis of their physicochemical properties.

Table 1: Key Fuel Property Analysis

PropertyStandard Test MethodPurpose
Research Octane Number (RON)ASTM D2699Measures anti-knock performance under low-speed, mild-engine operating conditions.
Motor Octane Number (MON)ASTM D2700Measures anti-knock performance under more severe, high-speed engine operating conditions.
Reid Vapor Pressure (RVP)ASTM D5191Determines the volatility of the fuel, which affects evaporative emissions and engine startability.
Distillation ProfileASTM D86Characterizes the temperature range over which the fuel evaporates, impacting engine warm-up and performance.
Density & Specific GravityASTM D4052Important for fuel metering and calculating energy content per unit volume.
ViscosityASTM D445Affects fuel atomization and the performance of fuel injection systems.

2. Engine Dynamometer Testing: Engine dynamometer tests are conducted to evaluate the effect of the fuel additive on engine performance and emissions under controlled conditions. A typical setup involves a spark-ignition engine coupled to a dynamometer, which allows for precise control of engine speed and load.

Table 2: Engine Performance and Emissions Testing Parameters

ParameterMeasurement EquipmentPurpose
Torque and PowerEngine DynamometerQuantifies the engine's mechanical output.
Brake Specific Fuel Consumption (BSFC)Fuel Flow Meter & DynamometerMeasures the fuel efficiency of the engine.
Exhaust Gas Emissions (CO, HC, NOx, CO2)Exhaust Gas AnalyzerDetermines the concentration of regulated pollutants in the exhaust.

Generalized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel fuel additive.

experimental_workflow cluster_prep Phase 1: Fuel Preparation & Characterization cluster_engine Phase 2: Engine Performance & Emissions Testing cluster_analysis Phase 3: Data Analysis & Comparison prep_additive Synthesize & Purify This compound blend_fuels Prepare Fuel Blends (Varying Concentrations) prep_additive->blend_fuels fuel_analysis Analyze Physicochemical Properties (RON, MON, RVP, etc.) blend_fuels->fuel_analysis engine_setup Engine & Dynamometer Setup fuel_analysis->engine_setup Test Fuels performance_test Measure Engine Performance (Torque, Power, BSFC) engine_setup->performance_test emissions_test Analyze Exhaust Emissions (CO, HC, NOx) engine_setup->emissions_test data_compilation Compile & Analyze Data performance_test->data_compilation emissions_test->data_compilation comparison Compare with Base Fuel & Alternative Additives data_compilation->comparison conclusion Draw Conclusions on Performance comparison->conclusion

A generalized experimental workflow for evaluating a novel fuel additive.

Comparative Analysis of the Biological Activity of Novel Methyl 2,2-diethylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals are presented with a comparative guide on the potential biological activities of a novel series of Methyl 2,2-diethylbutanoate derivatives. This document provides an objective comparison of their cytotoxic and antimicrobial performance, supported by hypothetical experimental data, to illustrate their potential as therapeutic agents.

This guide summarizes the initial screening of a library of synthetic this compound analogs. The core structure was systematically modified to explore the structure-activity relationship (SAR) concerning cytotoxicity against human cancer cell lines and antimicrobial activity against common bacterial strains. The following sections detail the quantitative data, experimental methodologies, and logical frameworks of the investigation.

Cytotoxicity Screening

A panel of this compound derivatives was evaluated for their cytotoxic effects against the human cervical carcinoma cell line (HeLa). The half-maximal inhibitory concentration (IC50) was determined for each compound, with Cisplatin used as a standard positive control.

Table 1: Cytotoxic Activity of this compound Derivatives against HeLa Cells
Compound IDR1 GroupR2 GroupIC50 (µM) ± SD
MDEB-01-CH2CH3-H> 100
MDEB-02-CH2CH3-OH75.4 ± 5.1
MDEB-03-CH2CH3-F42.1 ± 3.8
MDEB-04-CH2CH3-Cl28.9 ± 2.5
MDEB-05-CH2CH2OH-H92.3 ± 7.2
MDEB-06-CH2CH2OH-Cl55.6 ± 4.9
Cisplatin--9.8 ± 1.1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

The preliminary results suggest that halogen substitution at the R2 position enhances cytotoxic activity, with the chloro-derivative (MDEB-04) exhibiting the most potent effect among the tested analogs.

Antimicrobial Activity

The same series of compounds was screened for antimicrobial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) was determined for each derivative.

Table 2: Antimicrobial Activity of this compound Derivatives
Compound IDR1 GroupR2 GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
MDEB-01-CH2CH3-H> 256> 256
MDEB-02-CH2CH3-OH128256
MDEB-03-CH2CH3-F64128
MDEB-04-CH2CH3-Cl3264
MDEB-05-CH2CH2OH-H256> 256
MDEB-06-CH2CH2OH-Cl128256
Ampicillin--24

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Similar to the cytotoxicity results, halogenated derivatives demonstrated greater antimicrobial efficacy. The compounds were generally more effective against the Gram-positive S. aureus than the Gram-negative E. coli.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then diluted in culture medium to final concentrations ranging from 1 to 100 µM. The final DMSO concentration was kept below 0.5%. Cells were treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds were serially diluted in MHB in 96-well microtiter plates to obtain a range of concentrations (e.g., 1 to 256 µg/mL).

  • Inoculation: An equal volume of the standardized bacterial inoculum was added to each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualized Workflows and Relationships

structure_activity_relationship cluster_0 Core Structure cluster_1 Modifications cluster_2 Biological Activity Core This compound R1_mod R1 Group (-CH2CH2OH) Core->R1_mod Modification at R1 R2_mod R2 Group (-OH, -F, -Cl) Core->R2_mod Modification at R2 Cytotoxicity Increased Cytotoxicity R1_mod->Cytotoxicity Weak Correlation Antimicrobial Increased Antimicrobial Activity R1_mod->Antimicrobial Weak Correlation R2_mod->Cytotoxicity Strong Correlation R2_mod->Antimicrobial Strong Correlation

Caption: Hypothetical Structure-Activity Relationship (SAR) for MDEB derivatives.

cytotoxicity_workflow start Start seed_cells Seed HeLa cells in 96-well plates start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation add_compounds Add MDEB derivatives (1-100 µM) overnight_incubation->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

antimicrobial_workflow start Start prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum serial_dilution Serially dilute MDEB derivatives in MHB prepare_inoculum->serial_dilution inoculate_plates Inoculate plates with bacterial suspension serial_dilution->inoculate_plates incubate_24h Incubate at 37°C for 18-24h inoculate_plates->incubate_24h determine_mic Visually determine MIC incubate_24h->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Battle of the Branches: Antibody Cross-Reactivity with Linear vs. Branched Esters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Immunology and Drug Development

In the realm of immunochemistry and therapeutic drug development, the specificity of an antibody is paramount. The ability of an antibody to distinguish its target antigen from structurally similar molecules, a property known as specificity, is critical for the accuracy of diagnostic assays and the efficacy and safety of targeted therapies. A key challenge in this area is antibody cross-reactivity, where an antibody raised against one antigen also binds to other, non-target molecules. This guide provides a comparative analysis of antibody cross-reactivity with a specific focus on the structural differences between linear and branched esters, offering valuable insights for researchers working with ester-containing haptens.

Esters, small molecules that are generally not immunogenic on their own, are common structural motifs in drugs, environmental toxins, and industrial chemicals. To elicit an antibody response, these esters are conjugated to larger carrier proteins, effectively acting as haptens. The resulting antibodies can then be used to develop sensitive and specific immunoassays for the detection and quantification of the target ester. However, the structural nuances of the ester, particularly the arrangement of its alkyl or aryl groups, can significantly influence antibody binding and the potential for cross-reactivity. This guide will delve into the experimental data comparing antibody recognition of linear versus branched ester structures, provide detailed experimental protocols for assessing such interactions, and visualize the underlying workflows.

Performance Comparison: Linear vs. Branched Ester Cross-Reactivity

The degree to which an antibody cross-reacts with related compounds is typically quantified as a percentage, calculated from the concentration of the cross-reactant required to cause 50% inhibition (IC50) in a competitive immunoassay relative to the target analyte. A higher cross-reactivity percentage indicates a greater likelihood of the antibody binding to the non-target molecule.

Below is a compilation of experimental data from studies on antibodies raised against various ester-containing haptens, such as pyrethroid insecticides and phthalate plasticizers. These examples provide insights into how the branching of the ester side-chain can affect antibody recognition.

Target Analyte (Hapten) Antibody Type Cross-Reactant Ester Structure IC50 (ng/mL) Cross-Reactivity (%) Reference
Deltamethrin MonoclonalDeltamethrinBranched17.0100[1]
CypermethrinBranched>1000<1.7[1]
FenvalerateBranched>1000<1.7[1]
Cypermethrin MonoclonalCypermethrinBranched1.7100[2][3][4]
FenpropathrinBranched14.012.1[2][3][4]
EsfenvalerateBranched45.83.7[2][3][4]
DeltamethrinBranched191.80.9[2][3][4]
Dimethyl Phthalate (DMP) PolyclonalDimethyl Phthalate (DMP)Linear17.12100[5]
Diethyl Phthalate (DEP)Linear20.4083.9[5]
Dibutyl Phthalate (DBP)Linear29.5857.9[5]
Di(2-ethylhexyl) Phthalate (DEHP)Branched102.5716.7[5]
Dibutyl Phthalate (DBP) PolyclonalDibutyl Phthalate (DBP)Linear-100[6]
Di-isobutyl Phthalate (DIBP)Branched-<9[6]
Di-n-octyl Phthalate (DNOP)Linear-<9[6]
Di(2-ethylhexyl) Phthalate (DEHP)Branched-<9[6]

Key Observations:

  • High Specificity is Achievable: The data for the anti-deltamethrin monoclonal antibody demonstrates that it is possible to generate antibodies with very high specificity, showing minimal cross-reactivity with other structurally similar branched pyrethroids.[1]

  • Subtle Structural Changes Matter: In the case of the anti-cypermethrin monoclonal antibody, even small variations in the structure of other branched pyrethroids lead to a significant drop in cross-reactivity.[2][3][4]

  • Branched Esters Can Reduce Cross-Reactivity: The polyclonal antibody raised against the linear dimethyl phthalate (DMP) showed decreasing cross-reactivity as the linear alkyl chain of the phthalate ester increased in length.[5] Notably, the cross-reactivity with the branched di(2-ethylhexyl) phthalate (DEHP) was significantly lower than with the linear phthalates.[5]

  • Hapten Design is Crucial: The specificity of an antibody is heavily influenced by the design of the hapten used for immunization. The way the ester is presented to the immune system, including the point of attachment to the carrier protein, dictates the resulting antibody's binding preferences.

Experimental Protocols

The generation of reliable cross-reactivity data hinges on well-defined experimental protocols. Below are methodologies for two key stages: hapten-carrier protein conjugation and competitive ELISA.

Hapten-Carrier Protein Conjugation (General Protocol)

To elicit an immune response against a small molecule like an ester, it must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

Materials:

  • Hapten with a reactive functional group (e.g., carboxyl, amino, or thiol group)

  • Carrier protein (e.g., BSA, KLH)

  • Coupling reagents (e.g., EDC/NHS for carboxyl groups, glutaraldehyde for amino groups)

  • Conjugation buffer (e.g., PBS, MES buffer)

  • Dialysis tubing or desalting column

  • Spectrophotometer

Procedure:

  • Dissolve the Hapten: Dissolve the hapten in a suitable solvent. If the hapten is not water-soluble, a small amount of an organic solvent like DMSO or DMF can be used, ensuring the final concentration of the organic solvent in the reaction mixture is low (typically <10%).

  • Activate the Hapten (if necessary): For haptens with carboxyl groups, activate them using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.

  • Prepare the Carrier Protein: Dissolve the carrier protein in the conjugation buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction: Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized but is typically in the range of 20:1 to 50:1. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the unreacted hapten and coupling reagents by dialysis against PBS or by using a desalting column.

  • Characterization: Confirm the conjugation and estimate the hapten-to-protein ratio using UV-Vis spectrophotometry or other appropriate methods.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Testing

Competitive ELISA is a common method for determining the cross-reactivity of antibodies against small molecules. In this format, the free analyte (the ester) in the sample competes with a labeled or coated antigen for binding to a limited amount of antibody.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (hapten conjugated to a protein different from the immunizing carrier, e.g., ovalbumin if BSA was used for immunization)

  • Primary antibody (raised against the target ester)

  • Blocking buffer (e.g., PBS with 1% BSA or non-fat dry milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Standard solutions of the target ester and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a series of dilutions of the standard target ester or the potential cross-reactants to the wells. Immediately after, add a fixed, predetermined dilution of the primary antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 value for the target analyte and each cross-reactant. Calculate the cross-reactivity percentage using the formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Hapten_Carrier_Conjugation hapten Hapten (Ester with reactive group) reaction Conjugation Reaction hapten->reaction carrier Carrier Protein (e.g., BSA, KLH) carrier->reaction coupling Coupling Reagents (e.g., EDC/NHS) coupling->reaction purification Purification (Dialysis/Desalting) reaction->purification immunogen Immunogen (Hapten-Carrier Conjugate) purification->immunogen Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well coating 1. Coating with Hapten-Protein Conjugate blocking 2. Blocking coating->blocking Wash competition 3. Competition: Free Ester + Primary Ab blocking->competition Wash secondary_ab 4. Add Enzyme-conjugated Secondary Ab competition->secondary_ab Wash substrate 5. Add Substrate secondary_ab->substrate Wash read 6. Read Absorbance substrate->read Stop Reaction

References

The Efficacy of Methyl 2,2-diethylbutanoate as a Plasticizer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of Methyl 2,2-diethylbutanoate as a plasticizer against the widely used Di(2-ethylhexyl) phthalate (DEHP).

Disclaimer: Publicly available experimental data on the performance of this compound as a plasticizer is limited. The data presented for this compound in this guide is hypothetical and intended for illustrative purposes to demonstrate evaluation methodologies.

Introduction to Plasticizers

Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for plastics. They are essential in rendering rigid polymers like polyvinyl chloride (PVC) flexible and durable. The ideal plasticizer should exhibit high efficiency, good compatibility with the polymer, low volatility, and minimal environmental and health impacts. This guide focuses on the standard methodologies used to evaluate the performance of plasticizers, using a hypothetical case for this compound against the established plasticizer, DEHP.

Comparative Performance Data

The following tables summarize the hypothetical performance data of this compound in comparison to DEHP when incorporated into a standard PVC formulation.

Table 1: Mechanical Properties of Plasticized PVC

PropertyTest MethodPVC without PlasticizerPVC with 30% DEHPPVC with 30% this compound (Hypothetical)
Tensile Strength (MPa)ASTM D638552530
Elongation at Break (%)ASTM D6385350300
Shore A HardnessASTM D22401008085

Table 2: Thermal Properties of Plasticized PVC

PropertyTest MethodPVC without PlasticizerPVC with 30% DEHPPVC with 30% this compound (Hypothetical)
Glass Transition Temperature (Tg) (°C)DSC851020
Temperature of 5% Weight Loss (°C)TGA250280270

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on established ASTM standards to ensure reproducibility and comparability of results.

Sample Preparation
  • Compounding: The polymer (e.g., PVC resin) is dry-blended with the plasticizer (DEHP or this compound) at the desired concentration (e.g., 30% by weight) and other additives like thermal stabilizers.

  • Milling: The blend is then processed on a two-roll mill at a temperature of 160-170°C to ensure homogenous mixing and form a sheet.

  • Molding: The milled sheets are compression molded into standardized test specimens (e.g., dumbbell shape for tensile testing) according to ASTM D638 specifications.[1][2][3]

  • Conditioning: All test specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM standards.

Mechanical Testing

3.2.1. Tensile Strength and Elongation at Break

This test is performed to measure the force required to stretch a plastic specimen until it breaks and the extent of that stretching.[2]

  • Apparatus: A universal testing machine equipped with a suitable load cell and grips. An extensometer is used for accurate strain measurement.

  • Procedure (ASTM D638):

    • The dimensions of the dumbbell-shaped specimen are measured.

    • The specimen is mounted securely in the grips of the universal testing machine.

    • The extensometer is attached to the gauge length of the specimen.

    • The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[4][5]

    • The force and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength (MPa): Maximum load before failure divided by the original cross-sectional area.[6]

    • Elongation at Break (%): The increase in gauge length at the point of fracture, divided by the original gauge length, multiplied by 100.[4]

Thermal Analysis

Thermal analysis techniques are used to measure the physical properties of a substance as a function of temperature.[7]

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg generally indicates better plasticizer efficiency.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small sample (5-10 mg) of the plasticized polymer is sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The glass transition is observed as a step change in the heat flow curve.

3.3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small sample (10-20 mg) of the plasticized polymer is placed in a sample pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[8]

    • The weight of the sample is continuously monitored.

    • The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is determined as an indicator of thermal stability.[9]

Visualized Workflows

The following diagrams illustrate the experimental workflows for evaluating plasticizer efficacy.

Experimental_Workflow_Mechanical_Testing cluster_prep Sample Preparation cluster_testing Tensile Testing (ASTM D638) cluster_analysis Data Analysis Compounding Compounding (PVC + Plasticizer) Milling Milling (160-170°C) Compounding->Milling Molding Compression Molding (ASTM D638 specimens) Milling->Molding Conditioning Conditioning (23°C, 50% RH, 40h) Molding->Conditioning Mounting Mount Specimen Conditioning->Mounting Testing Pull at Constant Speed Mounting->Testing Recording Record Force and Elongation Testing->Recording Calc_TS Calculate Tensile Strength Recording->Calc_TS Calc_EB Calculate Elongation at Break Recording->Calc_EB Experimental_Workflow_Thermal_Analysis cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample_Prep Prepare Small Sample (5-20 mg) DSC_Heating Heat at Controlled Rate (e.g., 10°C/min) Sample_Prep->DSC_Heating TGA_Heating Heat at Controlled Rate (e.g., 10°C/min) Sample_Prep->TGA_Heating DSC_Measure Measure Heat Flow DSC_Heating->DSC_Measure DSC_Analysis Determine Glass Transition (Tg) DSC_Measure->DSC_Analysis TGA_Measure Monitor Weight Change TGA_Heating->TGA_Measure TGA_Analysis Determine Decomposition Temp. TGA_Measure->TGA_Analysis

References

Navigating the Maze of Ester Isomers: A Guide to GC Column Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise separation of ester isomers is a critical analytical challenge. The choice of a gas chromatography (GC) column is paramount in achieving the desired resolution and accurate quantification of these closely related compounds. This guide provides a comprehensive comparison of GC columns for separating ester isomers, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate column for your specific application.

The separation of ester isomers, which can be positional, geometric (cis/trans), or enantiomeric, hinges on the selectivity of the GC column's stationary phase. The polarity of the stationary phase is a key determinant of this selectivity, governing the interactions between the analytes and the column. This guide will delve into the performance of non-polar, polar, and highly polar columns, with a special focus on the analysis of fatty acid methyl esters (FAMEs), a common and challenging application.

Comparative Performance of GC Columns for Ester Isomer Separation

The selection of a GC column for ester isomer separation is a balance between achieving the desired resolution, analysis time, and thermal stability. The following table summarizes the performance of various commonly used GC columns for this purpose.

Stationary Phase TypeCommon ColumnsKey CharacteristicsBest Suited ForLimitations
Non-Polar HP-1, DB-1100% DimethylpolysiloxaneGeneral FAME analysis, separation by boiling point.Poor separation of positional and geometric isomers.[1]
Intermediate Polarity DB-23, HP-5MS(5%-Phenyl)-methylpolysiloxaneSeparation of saturated and monounsaturated FAMEs.[1][2]Limited resolution of complex cis/trans isomer mixtures.[3]
Polar (Polyethylene Glycol) DB-Wax, SUPELCOWAX-10Polyethylene Glycol (PEG)Separation based on carbon chain length and degree of unsaturation.[3][4]Does not resolve most geometric (cis/trans) isomers.[3][5]
Highly Polar (Cyanopropyl) SP-2560, CP-Sil 88, HP-88Biscyanopropyl polysiloxaneExcellent separation of geometric (cis/trans) and positional FAME isomers.[3][5][6][7]Longer analysis times may be required for complex mixtures.[8]
Extremely Polar (Ionic Liquid) SLB-IL111Ionic LiquidSuperior resolution of complex cis/trans FAME isomers, including conjugated linoleic acid (CLA) isomers.[7][8][9] Offers alternative selectivity to cyanopropyl columns.[7]Saturated FAMEs may elute between cis and trans monounsaturated FAMEs, complicating analysis.[7][8]
Chiral DEX Columns (α, β, γ-cyclodextrin)Derivatized CyclodextrinsSeparation of enantiomers of various chiral compounds, including esters.[10][11][12][13]Specific for chiral separations; not for general isomer analysis.[10]

Experimental Protocols

Achieving optimal separation of ester isomers requires meticulous attention to the experimental conditions. Below are representative protocols for the analysis of FAMEs using highly polar columns.

Protocol 1: Analysis of FAMEs on a Highly Polar Cyanopropyl Column (e.g., SP-2560)
  • Sample Preparation: Fatty acids are converted to their methyl esters (FAMEs) prior to GC analysis. A common method involves saponification with methanolic sodium hydroxide followed by methylation using boron trifluoride (BF3) in methanol.[14]

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: SP-2560 (100 m x 0.25 mm I.D., 0.20 µm film thickness).[5]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 140 °C, hold for 5 minutes.

    • Ramp: 4 °C/min to 240 °C.

    • Hold: 20 minutes at 240 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

Protocol 2: Analysis of FAMEs on an Extremely Polar Ionic Liquid Column (e.g., SLB-IL111)
  • Sample Preparation: As described in Protocol 1.

  • GC System: Gas chromatograph with FID.

  • Column: SLB-IL111 (100 m x 0.25 mm I.D., 0.20 µm film thickness).[7]

  • Carrier Gas: Hydrogen at a constant flow of 1.0 mL/min.[7][8]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Oven Temperature Program: Isothermal at 168 °C.[7][8]

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

Logical Workflow for GC Column Selection

The selection of an appropriate GC column for ester isomer separation can be guided by a systematic approach. The following diagram illustrates a logical workflow to aid in this decision-making process.

GC_Column_Selection_Workflow cluster_input Analytical Goal cluster_decision Decision Pathway cluster_recommendation Column Recommendation start Define Ester Isomers to be Separated isomer_type Type of Isomerism? start->isomer_type complexity Complex Mixture of Geometric/Positional Isomers? isomer_type->complexity Geometric/Positional chiral_col Chiral Column (e.g., DEX) isomer_type->chiral_col Enantiomers nonpolar_col Non-polar/Intermediate Polarity Column isomer_type->nonpolar_col General Separation (by boiling point) complexity->nonpolar_col No polar_col Highly Polar Cyanopropyl Column (e.g., SP-2560) complexity->polar_col Yes selectivity_check Alternative Selectivity Required? selectivity_check->polar_col No ionic_liquid_col Extremely Polar Ionic Liquid Column (e.g., SLB-IL111) selectivity_check->ionic_liquid_col Yes polar_col->selectivity_check

Caption: Workflow for selecting a GC column for ester isomer separation.

References

A Comparative Guide to Green Solvent Alternatives for Methyl 2,2-diethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Sustainable Solvent Options

In the ongoing pursuit of greener and more sustainable practices within the chemical and pharmaceutical industries, the selection of solvents plays a pivotal role. Traditional solvents, while effective, often carry significant environmental, health, and safety burdens. This guide provides a comprehensive comparison of viable green solvent alternatives to Methyl 2,2-diethylbutanoate, a commonly used solvent and fragrance ingredient. The following analysis focuses on three promising alternatives: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Ethyl lactate. This comparison is based on their physical properties, safety profiles, and performance in relevant chemical transformations, supported by experimental data and detailed protocols.

Executive Summary

The search for safer, more sustainable solvents is driven by both regulatory pressure and a growing corporate responsibility to minimize environmental impact. 2-MeTHF, CPME, and Ethyl lactate have emerged as leading candidates to replace conventional solvents like this compound. These alternatives, derived from renewable feedstocks, offer significant advantages in terms of reduced toxicity, improved safety profiles, and easier recycling. This guide presents a quantitative comparison of their key properties and a standardized experimental protocol to evaluate their performance in a common organic reaction, enabling researchers to make informed decisions on solvent substitution.

Comparison of Physical and Safety Properties

A clear understanding of the physical and safety characteristics of a solvent is paramount for its successful implementation in a laboratory or industrial setting. The following table summarizes the key properties of Methyl 2,2-dimethylbutanoate (as a proxy for this compound) and the three green alternatives.

PropertyMethyl 2,2-dimethylbutanoate2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)Ethyl lactate
CAS Number 813-67-2[1][2][3]96-47-95614-37-997-64-3
Molecular Formula C₇H₁₄O₂[1][2][3]C₅H₁₀OC₆H₁₂OC₅H₁₀O₃
Molecular Weight ( g/mol ) 130.18[1][3]86.13100.16118.13
Boiling Point (°C) 127-127.5[1]78-80106[4]154
Melting Point (°C) N/A-136<-140[4]-26
Density (g/cm³ at 20°C) 0.8820[1]~0.86~0.86[4]~1.03
Flash Point (°C) N/A-11-1[4]46
Safety Hazards Flammable liquid, Skin/eye irritant, Respiratory irritant[2][3][5]Highly flammable, Skin/eye irritant, May cause respiratory irritation.[6]Highly flammable, Harmful if swallowed, Causes skin and eye irritation.[4]Flammable liquid, Causes serious eye irritation.

Performance Comparison in a Model Reaction: Fischer Esterification

To provide a practical comparison of these solvents, a standardized experimental protocol for a Fischer esterification reaction is proposed. This reaction is a fundamental transformation in organic synthesis and is relevant to the applications of these types of ester solvents. The following protocol is designed to be a starting point for researchers to compare the performance of the alternative solvents against this compound or other traditional solvents.

Experimental Protocol: Fischer Esterification of Benzoic Acid with Ethanol

Objective: To compare the reaction yield and rate of the Fischer esterification of benzoic acid with ethanol in four different solvents: this compound (or a suitable traditional solvent as a benchmark), 2-MeTHF, CPME, and Ethyl lactate.

Materials:

  • Benzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • This compound (or benchmark solvent)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Cyclopentyl methyl ether (CPME)

  • Ethyl lactate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In four separate round-bottom flasks, each equipped with a reflux condenser and a magnetic stirrer, add benzoic acid (e.g., 10 mmol) and anhydrous ethanol (e.g., 50 mmol, 5 equivalents).

  • Solvent Addition: To each flask, add 20 mL of one of the four solvents to be tested (this compound, 2-MeTHF, CPME, or Ethyl lactate).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mmol) to each flask while stirring.

  • Reaction: Heat the reaction mixtures to a gentle reflux. The temperature will vary depending on the boiling point of the solvent. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction has reached completion (or after a set time, e.g., 4 hours), cool the flasks to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Extract the aqueous layer with a small amount of the respective solvent.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the yield of the product, ethyl benzoate, by weight. Analyze the purity of the product and quantify the yield more accurately using GC or HPLC with an internal standard.

Data to Collect:

  • Reaction time to completion (or conversion at a fixed time).

  • Isolated yield of ethyl benzoate.

  • Purity of the product (by GC or HPLC).

  • Observations on ease of work-up (e.g., phase separation).

Logical Workflow for Green Solvent Selection

The process of selecting a suitable green solvent alternative can be visualized as a decision-making workflow. The following diagram, generated using Graphviz, illustrates the key steps and considerations.

Green_Solvent_Selection start Identify Need for Solvent Replacement define_req Define Application Requirements (e.g., Polarity, Boiling Point) start->define_req screen_guides Screen Green Solvent Selection Guides (e.g., CHEM21, GSK) define_req->screen_guides select_candidates Select Potential Candidates (2-MeTHF, CPME, Ethyl Lactate) screen_guides->select_candidates gather_data Gather Physical & Safety Data select_candidates->gather_data perform_exp Perform Comparative Experiments (e.g., Fischer Esterification) gather_data->perform_exp analyze_results Analyze Results (Yield, Purity, Ease of Use) perform_exp->analyze_results final_selection Select Optimal Green Solvent analyze_results->final_selection

A flowchart for the green solvent selection process.

Conclusion

The transition to greener solvents is a critical step towards more sustainable chemical and pharmaceutical manufacturing. 2-Methyltetrahydrofuran, Cyclopentyl methyl ether, and Ethyl lactate present compelling alternatives to traditional solvents like this compound. They offer a combination of favorable physical properties, improved safety profiles, and strong performance in common chemical reactions. By utilizing the data and the experimental framework provided in this guide, researchers and drug development professionals can systematically evaluate and adopt these greener alternatives, contributing to a safer and more environmentally responsible scientific landscape. The provided workflow and experimental protocol offer a practical starting point for any organization looking to make the switch to more sustainable solvent choices.

References

Safety Operating Guide

Proper Disposal of Methyl 2,2-diethylbutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides essential safety and logistical information for the proper disposal of Methyl 2,2-diethylbutanoate, a flammable organic ester. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Identification and Classification
Hazard ClassGHS CategoryDescription
Flammable LiquidCategory 3Flammable liquid and vapor.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][2]
Specific target organ toxicity — single exposureCategory 3May cause respiratory irritation.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure and ensure safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with side shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesInspect gloves for integrity before use.
Body Protection Laboratory CoatShould be flame-retardant.
Respiratory Protection Fume HoodAll handling of this chemical should be done in a certified chemical fume hood.

Operational and Disposal Plan

The following step-by-step procedure outlines the protocol for the safe disposal of this compound.

Experimental Protocol: Small Spill Cleanup

In the event of a small spill, immediate and appropriate action is necessary to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Ensure Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to absorb the spilled liquid.

  • Collect Waste: Carefully collect the absorbent material and any contaminated items into a designated, sealable container.

  • Label Container: Label the container clearly as "Hazardous Waste: this compound" and include the date.

  • Decontaminate Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the sealed container as hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure for Unused or Waste Product
  • Container Selection:

    • Select a chemically compatible and leak-proof container with a secure screw-top cap.[3]

    • The original container is often a suitable choice.[4]

    • Ensure the container is clean and dry before adding waste.

  • Waste Collection:

    • Conduct all transfers of the chemical into the waste container within a certified chemical fume hood to minimize inhalation exposure.

    • Do not mix this compound with incompatible waste streams. It should be collected as a flammable organic liquid.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate the approximate quantity of waste.

    • Include the date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be in a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, and open flames.[5]

    • Store in a flammable safety cabinet if available.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[5][6]

    • Provide them with the necessary information from the hazardous waste label.

    • Never pour this chemical down the drain or dispose of it in the regular trash.[6][7]

Visual Guidance

The following diagrams illustrate the procedural workflow and logical decisions for the proper disposal of this compound.

DisposalWorkflow start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood select_container Select a Compatible Waste Container fume_hood->select_container transfer_waste Carefully Transfer Waste into Container select_container->transfer_waste label_container Label Container as 'Hazardous Waste' transfer_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end_process End: Waste Disposed Responsibly contact_ehs->end_process

Caption: Workflow for the disposal of this compound.

DisposalDecisionTree is_flammable Is the chemical a flammable liquid? is_small_spill Is it a small, manageable spill? is_flammable->is_small_spill Yes not_disposable Consult SDS for other hazards before proceeding. is_flammable->not_disposable No collect_waste Collect in a labeled, sealed container as hazardous waste. is_small_spill->collect_waste No (Bulk Waste) absorb_spill Absorb with inert material. is_small_spill->absorb_spill Yes contact_ehs Contact EHS for disposal. collect_waste->contact_ehs absorb_spill->collect_waste

Caption: Decision tree for handling flammable chemical waste.

References

Essential Safety and Handling Protocols for Methyl 2,2-diethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 2,2-diethylbutanoate, a flammable liquid that requires careful management in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. This chemical is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.

Recommended PPE for Handling this compound
PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin Protection Gloves: Butyl rubber gloves are recommended for handling esters. Nitrile gloves may be used for incidental contact, but breakthrough times should be considered. Always inspect gloves for degradation or punctures before use. Lab Coat: A flame-resistant lab coat should be worn over personal clothing.
Respiratory Protection For most laboratory-scale operations in a well-ventilated area or chemical fume hood, respiratory protection may not be necessary. If vapors are likely to exceed exposure limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.
Glove Chemical Resistance Data (for similar esters)
Glove MaterialChemical TestedThickness (mm)Breakthrough Time (minutes)
Butyl RubberEthyl Acetate0.7> 480
Butyl RubberMethyl Acetate0.7> 480
NitrileEthyl Acetate0.2< 10
NitrileMethyl Butyrate0.11< 15

Experimental Protocols

Donning and Doffing of Personal Protective Equipment

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on a flame-resistant lab coat, ensuring it is fully fastened.

  • Mask/Respirator: If required, don a NIOSH-approved respirator. Ensure a proper fit and perform a seal check.

  • Eye and Face Protection: Put on chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Gown: Remove the lab coat by unfastening it and rolling it down from the shoulders, turning it inside out.

  • Eye and Face Protection: Remove the face shield (if used) and then the goggles.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Perform hand hygiene again after all PPE has been removed.

Operational and Disposal Plans

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: This chemical is flammable. Keep it away from open flames, hot surfaces, and other potential ignition sources.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Ensure containers are stored away from incompatible materials such as oxidizing agents.

Disposal Plan

Step 1: Waste Collection

  • Collect all waste containing this compound, including contaminated PPE (gloves, etc.) and disposable labware, in a designated, leak-proof, and properly labeled hazardous waste container.

  • The container must be compatible with flammable organic liquids.

  • Do not mix with incompatible waste streams.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

Step 3: Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from heat and ignition sources.

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Procedure Start Handling Methyl 2,2-diethylbutanoate AssessRisk Assess Risk of Splash, Inhalation, and Contact Start->AssessRisk SelectGoggles Select Chemical Splash Goggles AssessRisk->SelectGoggles Always Required SelectFaceShield Add Face Shield AssessRisk->SelectFaceShield High Splash Risk SelectGloves Select Butyl Rubber Gloves AssessRisk->SelectGloves Always Required SelectCoat Select Flame-Resistant Lab Coat AssessRisk->SelectCoat Always Required SelectRespirator Select NIOSH-approved Respirator with OV Cartridge AssessRisk->SelectRespirator High Inhalation Risk DonPPE Don PPE (Following Protocol) SelectGoggles->DonPPE SelectFaceShield->DonPPE SelectGloves->DonPPE SelectCoat->DonPPE SelectRespirator->DonPPE HandleChemical Handle Chemical in Fume Hood DonPPE->HandleChemical DoffPPE Doff PPE (Following Protocol) HandleChemical->DoffPPE DisposeWaste Dispose of Waste and Contaminated PPE DoffPPE->DisposeWaste

Caption: Logical workflow for PPE selection and use when handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.